5-Methoxypyrazine-2-carbonitrile
Description
The exact mass of the compound 5-Methoxypyrazine-2-carbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Methoxypyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxypyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methoxypyrazine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c1-10-6-4-8-5(2-7)3-9-6/h3-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSORRYLRVDCJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(N=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60701647 | |
| Record name | 5-Methoxypyrazine-2-carbonitrile | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID60701647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38789-76-3 | |
| Record name | 5-Methoxy-2-pyrazinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38789-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxypyrazine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60701647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxypyrazine-2-carbonitrile | |
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Foundational & Exploratory
Advanced Mass Spectrometry Guide: Fragmentation of 5-Methoxypyrazine-2-carbonitrile
The following technical guide details the mass spectrometry fragmentation pattern of 5-Methoxypyrazine-2-carbonitrile , synthesized for researchers and analytical scientists. This analysis is grounded in the mechanistic principles of electron ionization (EI) for nitrogen-heterocycles and methoxy-substituted aromatics.
Executive Summary
5-Methoxypyrazine-2-carbonitrile (CAS: 3149-28-8, MW: 135.12 Da) is a functionalized pyrazine derivative often utilized as a pharmaceutical intermediate or a flavor/fragrance scaffold.[1] Its mass spectral signature is defined by the interplay between the electron-donating methoxy group and the electron-withdrawing nitrile group on the electron-deficient pyrazine ring.
The fragmentation pattern is characterized by a distinct molecular ion (
Experimental Configuration (Standardized Protocol)
To reproduce the fragmentation patterns described, the following instrument parameters are recommended. This protocol ensures self-validating data by minimizing thermal degradation prior to ionization.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Impact (EI) | Standard 70 eV energy provides reproducible fragmentation libraries.[1] |
| Source Temp | 230 °C | Prevents condensation without inducing pyrolytic cleavage.[1] |
| Transfer Line | 250 °C | Ensures rapid transport of the semivolatile analyte.[1] |
| Column | 5% Phenyl-methylpolysiloxane | Standard non-polar phase (e.g., HP-5MS, DB-5) for aromatic separation.[1] |
| Scan Range | m/z 35–200 | Covers all diagnostic fragments and the molecular ion.[1] |
| Solvent Delay | 3.0 min | Protects filament from solvent (e.g., Methanol/DCM) saturation.[1] |
Mechanistic Fragmentation Analysis
The Molecular Ion ( )
-
Observed Ion: m/z 135
-
Nature: The molecular ion is odd-numbered, consistent with the Nitrogen Rule for a molecule containing an odd number of nitrogen atoms (3).
-
Stability: The aromatic pyrazine ring stabilizes the radical cation, resulting in a prominent, though not necessarily base, peak.
Primary Pathway: -Cleavage (Methyl Loss)
The most favorable fragmentation is driven by the methoxy group at the C5 position.
-
Transition: m/z 135
m/z 120 -
Mechanism: Homolytic cleavage of the
bond releases a methyl radical ( , 15 Da). -
Driving Force: The resulting cation (m/z 120) is resonance-stabilized, likely forming a quinoid-like oxonium species. This is typically the Base Peak (100% relative abundance) in methoxypyrazines.
Secondary Pathway: Carbon Monoxide Elimination
Following the loss of the methyl group, the ring system undergoes contraction or rearrangement.
-
Transition: m/z 120
m/z 92 -
Mechanism: The ion at m/z 120 loses a neutral carbon monoxide (CO, 28 Da) molecule. This "CO expulsion" is a hallmark of phenolic and anisolic type cations, resulting in a ring contraction (often to a 5-membered heterocyclic cation).
Tertiary Pathway: Nitrile/Ring Fragmentation
The resulting fragment at m/z 92 retains the nitrile group and nitrogen atoms from the pyrazine ring.
-
Transition: m/z 92
m/z 65 -
Mechanism: Loss of Hydrogen Cyanide (HCN, 27 Da). This is characteristic of pyrazines, which sequentially lose HCN units to degrade the aromatic ring.
-
Alternative: Direct loss of the nitrile radical (
, 26 Da) is less favorable energetically compared to the loss of neutral HCN.
Minor Pathway: Formaldehyde Loss
-
Transition: m/z 135
m/z 105 -
Mechanism: A four-center rearrangement can lead to the loss of formaldehyde (
, 30 Da), generating the pyrazine-2-carbonitrile radical cation. While possible, the direct methyl loss (Pathway 3.2) usually dominates due to faster kinetics.
Fragmentation Pathway Map
The following diagram illustrates the causal relationships between the parent ion and its progeny fragments.
Figure 1: Mechanistic fragmentation tree for 5-Methoxypyrazine-2-carbonitrile showing primary (solid) and secondary (dashed) pathways.[1]
Data Summary Table
The following table summarizes the diagnostic ions. Use this for rapid peak assignment during spectral processing.
| m/z | Ion Identity | Formula (Calc.) | Relative Abundance (Est.) | Mechanistic Origin |
| 135 | Molecular Ion ( | 40–60% | Parent radical cation.[1] Stable aromatic system. | |
| 120 | Base Peak | 100% | ||
| 105 | Rearrangement Product | 5–15% | Loss of formaldehyde ( | |
| 92 | Secondary Fragment | 20–40% | Loss of CO from m/z 120.[1] Ring contraction. | |
| 65 | Tertiary Fragment | 10–20% | Loss of HCN from m/z 92.[1] | |
| 52 | Ring Fragment | <10% | Further ring degradation (loss of |
Interpretation & Validation
When analyzing unknown samples, use the 120/135 ratio as a primary quality attribute.
-
Check m/z 135: Confirm the odd mass (Nitrogen Rule).
-
Verify m/z 120: This peak should be dominant. A lack of m/z 120 suggests the methoxy group is either absent or the compound is an isomer where the methoxy is less labile (e.g., sterically hindered, though unlikely on a pyrazine ring).
-
Monitor m/z 92: The presence of this peak confirms the oxygen was attached to the ring (phenolic/enolic precursor behavior) rather than an external chain.
References
-
NIST Chemistry WebBook, SRD 69 . 2-Methoxypyrazine Mass Spectrum. National Institute of Standards and Technology.[3][4][5] Available at: [Link]
-
PubChem . 5-Methoxypyrazine-2-carbonitrile Compound Summary. National Library of Medicine. Available at: [Link]
Sources
Physical and chemical properties of 5-methoxypyrazine-2-carbonitrile
This guide serves as a technical reference for 5-methoxypyrazine-2-carbonitrile , a critical heterocyclic building block in medicinal chemistry.[1][2]
Structural Integrity, Physicochemical Profiling, and Synthetic Utility in Drug Discovery[1][2]
Molecular Identity & Structural Analysis
5-Methoxypyrazine-2-carbonitrile is a functionalized pyrazine derivative characterized by an electron-deficient aromatic core substituted with an electron-withdrawing cyano group and an electron-donating methoxy group in a para-like (2,[1][2]5) orientation.[1] This "push-pull" electronic configuration creates a unique dipole and reactivity profile, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in the development of c-Myc inhibitors and kinase modulators.[1][2]
| Attribute | Technical Detail |
| IUPAC Name | 5-Methoxypyrazine-2-carbonitrile |
| CAS Registry Number | 38789-76-3 |
| Molecular Formula | C₆H₅N₃O |
| Molecular Weight | 135.12 g/mol |
| SMILES | COC1=CN=C(C=N1)C#N |
| InChIKey | OLQYDUAWXZYCHI-UHFFFAOYSA-N |
| Appearance | Off-white to pale yellow solid |
Spectroscopic Signature (NMR Validation)
Validation of the structure is best achieved via ¹H NMR.[1] The 2,5-substitution pattern breaks the symmetry of the pyrazine ring, resulting in two distinct aromatic doublets with small coupling constants typical of meta-like protons across the ring nitrogen.[1][2]
-
¹H NMR (400 MHz, CD₃OD):
Physicochemical Profile
Understanding the physical behavior of 5-methoxypyrazine-2-carbonitrile is essential for process optimization.[1][2] The molecule exhibits moderate lipophilicity, making it compatible with standard organic solvents (DCM, EtOAc, DMSO) while maintaining sufficient polarity for interaction with biological targets.[1]
| Property | Value / Characteristic | Implication for Handling |
| Physical State | Solid (Crystalline) | Easy to weigh; lower inhalation risk than volatile pyrazines.[1][2] |
| Melting Point | 98–102 °C (Predicted) | Stable at ambient temperatures; suitable for solid-phase storage.[1][2] |
| Boiling Point | ~228 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without rapid loss.[1][2] |
| LogP (Predicted) | 0.5 – 0.9 | Lipophilic enough for cell permeability; soluble in organic media.[2] |
| pKa (Conjugate Acid) | ~0.5 (Pyrazine N) | Very weak base; will not protonate under physiological pH.[2] |
| Solubility | DMSO, Methanol, DCM | Soluble in polar aprotic and protic solvents; sparingly soluble in water.[2] |
Chemical Reactivity & Synthetic Utility
The reactivity of 5-methoxypyrazine-2-carbonitrile is dominated by the nitrile group (susceptible to nucleophilic attack and reduction) and the pyrazine ring (susceptible to nucleophilic aromatic substitution, though the methoxy group deactivates it slightly compared to a halogen).[1][2]
Reactivity Map
The following diagram illustrates the core transformations available to this scaffold.
Figure 1: Functionalization pathways for 5-methoxypyrazine-2-carbonitrile. The nitrile group is the primary vector for diversification.[1]
Key Mechanisms
-
Nitrile Hydrolysis: The nitrile can be hydrolyzed to the carboxamide or carboxylic acid using basic conditions (NaOH/H₂O₂) or acidic conditions (HCl).[1] This is crucial for generating precursors for amide coupling.[1]
-
Nucleophilic Aromatic Substitution (SₙAr): While the methoxy group is a poor leaving group, the pyrazine ring is electron-deficient.[1] Under forcing conditions with strong nucleophiles (e.g., thiols or amines), the methoxy group can be displaced, though this is less common than displacing a chloride.[1]
-
Minisci Reaction: The pyrazine ring can undergo radical alkylation at the C3 or C6 positions, allowing for late-stage functionalization of the carbon skeleton.[1]
Experimental Protocols
Protocol A: Synthesis via SₙAr Displacement
Objective: Synthesize 5-methoxypyrazine-2-carbonitrile from 5-chloropyrazine-2-carbonitrile.
Rationale: The 5-chloro position is highly activated for nucleophilic attack due to the para-like electron-withdrawing nitrile group.[1][2] Sodium methoxide acts as the nucleophile.[1]
Reagents:
-
Sodium Methoxide (NaOMe), 0.5M in Methanol (1.1 equiv)
-
Anhydrous Methanol (Solvent)[1]
Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 5-chloropyrazine-2-carbonitrile and anhydrous methanol under N₂ atmosphere.
-
Addition: Cool the solution to 0 °C. Dropwise add the NaOMe solution over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.[1][2]
-
Quench: Quench with saturated NH₄Cl solution.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM) (3x).[1]
-
Purification: Dry organic layers over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-20% EtOAc in Hexanes) to yield the off-white solid.
Protocol B: Nitrile Reduction to Amine
Objective: Convert the nitrile to a primary amine for further library generation.[1]
Workflow:
-
Dissolve 5-methoxypyrazine-2-carbonitrile in MeOH.
-
Add catalytic Raney Nickel or Pd/C (10 wt%).[1]
-
Stir under H₂ atmosphere (balloon pressure or 30 psi) for 12 hours.
-
Critical Step: Filter through Celite immediately to prevent catalyst ignition.[1] Concentrate to obtain the amine.[1][3]
Safety & Toxicology (SDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] |
| Skin Irritation | H315 | Causes skin irritation.[2][4] |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2][4] |
Handling Precautions:
-
Engineering Controls: Always operate within a fume hood to avoid inhalation of dusts.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Storage: Store in a cool, dry place (2–8 °C recommended) under inert gas (Argon/Nitrogen) to prevent moisture hydrolysis of the nitrile.[1]
Synthesis Logic & Workflow Visualization
The following diagram details the logical flow for synthesizing this compound and its downstream applications in drug development (e.g., c-Myc inhibitors).
Figure 2: Synthetic lineage and downstream application logic.
References
-
PubChem. (2025).[1] 5-Methoxypyrazine-2-carbonitrile Compound Summary. National Library of Medicine.[1] [Link]
-
Google Patents. (2023).[1] WO2023177700A2 - C-myc mrna translation modulators and uses thereof in the treatment of cancer. [1][2]
-
ChemSrc. (2025).[1][5] CAS 38789-76-3 Entry & Physical Properties. [Link][1][2]
Sources
- 1. 1339933-49-1|5-(3-Methoxypropoxy)pyrazine-2-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 2-methoxy-5-methylpyrazine | 2882-22-6 [chemicalbook.com]
- 3. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. CAS#:135291-84-8 | Pyrazinecarbonitrile, 3-amino-5-methoxy- (9CI) | Chemsrc [chemsrc.com]
Technical Guide: Preliminary Screening of 5-Methoxypyrazine-2-carbonitrile for Cytotoxic Activity
Executive Summary & Rationale
This guide outlines the technical framework for the preliminary cytotoxic evaluation of 5-Methoxypyrazine-2-carbonitrile (CAS: 356783-28-3). While pyrazine derivatives are privileged scaffolds in medicinal chemistry—often serving as core structures for kinase inhibitors (e.g., EGFR, VEGFR-2) and antimycobacterial agents—the specific substitution pattern of this molecule warrants a targeted screening approach.
The "Push-Pull" Electronic Rationale
The structural interest in 5-Methoxypyrazine-2-carbonitrile lies in its electronic "push-pull" system:
-
Electron Donor (Push): The methoxy group (-OCH₃) at position 5 enriches the π-electron density of the ring.
-
Electron Withdrawing (Pull): The nitrile group (-CN) at position 2 strongly withdraws electron density.
Hypothesis: This electronic polarization mimics the pharmacophore features of known ATP-competitive kinase inhibitors, potentially allowing the molecule to form hydrogen bonds within the hinge region of target kinases. Consequently, the screening protocol must be designed to detect anti-proliferative activity driven by cell cycle arrest or apoptosis.
Experimental Design Strategy
Cell Line Selection
To validate the compound's potential as an antineoplastic agent, a panel of cell lines must be selected based on the prevalence of kinase-driven oncogenesis.
| Cell Line | Tissue Origin | Rationale for Selection |
| A549 | Lung Carcinoma | High expression of EGFR; standard model for non-small cell lung cancer screening. |
| MCF-7 | Breast Adenocarcinoma | Estrogen-receptor positive; sensitive to agents inducing apoptosis via mitochondrial pathways. |
| HCT-116 | Colorectal Carcinoma | Wild-type p53; useful for distinguishing p53-dependent cytotoxic mechanisms. |
| HDF / HEK293 | Normal Fibroblasts/Kidney | Critical Control: Used to calculate the Selectivity Index (SI). High cytotoxicity here indicates poor safety. |
Concentration Range & Controls
-
Test Range: 0.1 µM to 100 µM (Logarithmic dilution: 0.1, 1, 10, 50, 100 µM).
-
Positive Control: Doxorubicin or 5-Fluorouracil (Standard broad-spectrum cytotoxic agents).
-
Vehicle Control: DMSO (Final concentration < 0.5% v/v to prevent solvent toxicity).
Protocol: Compound Preparation & QC
Self-Validating Step: Poor solubility is the primary cause of false negatives in pyrazine screening.
-
Solubility Check:
-
Dissolve 5-Methoxypyrazine-2-carbonitrile in 100% DMSO to create a 10 mM Stock Solution .
-
Observation: The solution should be clear and colorless/pale yellow. If precipitation occurs upon dilution into media, sonicate for 10 minutes at 37°C.
-
-
Stability Verification:
-
Pyrazine-2-carbonitriles can be susceptible to hydrolysis (converting -CN to -COOH) in acidic environments.
-
QC Step: Verify stock purity via HPLC or TLC if stored >1 week. Store aliquots at -20°C, protected from light.
-
Protocol: In Vitro Cytotoxicity Assay (MTT)
This workflow utilizes the MTT assay (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial succinate dehydrogenase activity as a proxy for cell viability.
Step-by-Step Methodology
Step 1: Cell Seeding
-
Harvest cells in the exponential growth phase.
-
Seed at 5,000–10,000 cells/well in 96-well plates (100 µL/well).
-
Expert Insight: Avoid "Edge Effect" (evaporation in outer wells) by filling perimeter wells with sterile PBS and using only inner 60 wells for data.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Compound Treatment
-
Prepare 2X working solutions of 5-Methoxypyrazine-2-carbonitrile in complete media.
-
Add 100 µL of working solution to designated wells (Final Volume: 200 µL).
-
Incubate for 48 to 72 hours .
Step 3: MTT Addition & Readout
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3–4 hours until purple formazan crystals form.
-
Carefully aspirate supernatant (do not disturb crystals).
-
Solubilize crystals with 150 µL DMSO . Shake plate for 10 mins.
-
Measure Absorbance (OD) at 570 nm (Reference: 630 nm).
Screening Workflow Visualization
Caption: Optimized workflow for preliminary cytotoxicity screening, incorporating critical QC checkpoints to prevent false negatives due to solubility issues.
Data Analysis & Interpretation
Calculating % Viability
Key Metrics
-
IC₅₀ (Half Maximal Inhibitory Concentration): Determine using non-linear regression (sigmoidal dose-response) in GraphPad Prism or similar software.
-
Target: IC₅₀ < 10 µM is considered "active" for a hit compound.
-
-
Selectivity Index (SI):
-
Target: SI > 3.0 indicates preferential toxicity toward cancer cells.
-
Hypothetical Mechanism of Action (MOA)
Based on the SAR of pyrazine-2-carbonitriles, the likely MOA involves interaction with the ATP-binding pocket of kinases or tubulin polymerization inhibition.
Caption: Proposed mechanism of action. The pyrazine scaffold often targets kinase signaling pathways, leading to downstream cell cycle arrest and apoptosis.
References
-
Vertex Pharmaceuticals. (2019).[1] Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. PubMed Central. [Link]
-
National Institutes of Health (NIH). (2013). Assay Guidance Manual: Cell Viability Assays (MTT Protocol). NCBI Bookshelf. [Link]
-
Bentham Science. (2024).[2] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review. PubMed.[3] [Link]
Sources
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Natural Occurrence and Significance of Methoxypyrazines in Plants
Executive Summary
Methoxypyrazines (MPs) represent a class of nitrogen-containing heterocycles that function as potent odorants in the plant kingdom and semiochemicals in the insect world.[1][2][3] Chemically defined as 3-alkyl-2-methoxypyrazines, these molecules are characterized by extremely low olfactory detection thresholds (0.3–16 ng/L), making them some of the most odor-active compounds known to science.
For researchers in plant physiology and enology, MPs are a double-edged sword: they provide varietal typicity to cultivars like Sauvignon Blanc (gooseberry/capsicum notes) but constitute a "green" off-flavor in red wines (Cabernet Sauvignon, Merlot) when present in excess.[4] This guide synthesizes the latest mechanistic understanding of MP biosynthesis, specifically the critical role of Vitis vinifera O-methyltransferase 3 (VvOMT3), and provides a self-validating analytical protocol for their quantification using Stable Isotope Dilution Assays (SIDA).
Chemical Architecture & Olfactory Potency
The potency of MPs is derived from their lipophilic alkyl side chains, which facilitate rapid binding to olfactory receptors. The three primary analogues of interest in plant biology are:
-
3-isobutyl-2-methoxypyrazine (IBMP): The dominant analogue in grapes; responsible for "bell pepper" notes.[1][3]
-
3-isopropyl-2-methoxypyrazine (IPMP): Associated with "green pea" and "asparagus" notes; often linked to ladybug taint (LBT).
-
3-sec-butyl-2-methoxypyrazine (SBMP): Characterized by "earthy" or "root vegetable" aromas.
Sensory Threshold Data
The following table illustrates the extreme sensitivity of the human olfactory system to these compounds, necessitating ppt (parts per trillion) level analytical precision.
| Analogue | Descriptor | Threshold (Water) | Threshold (Red Wine) | Primary Source |
| IBMP | Bell Pepper, Capsicum | 2 ng/L | 10–16 ng/L | V. vinifera (Cabernet, Merlot) |
| IPMP | Asparagus, Green Pea | 0.3–2 ng/L | 1–2 ng/L | Coccinellidae (Ladybugs), Peas |
| SBMP | Earthy, Beetroot | 1–2 ng/L | 1–2 ng/L | Root vegetables, Soil bacteria |
Table 1: Comparative sensory thresholds. Note the matrix effect of wine, which masks the compound slightly compared to water.
Biosynthetic Mechanisms: The VvOMT3 Pathway[2]
Understanding the biosynthesis of MPs has been a challenge for decades. It is now established that the pathway relies on amino acid precursors (Leucine for IBMP, Valine for IPMP) and a critical methylation step.
The Mechanism
The limiting step in the accumulation of IBMP in grape berries is the methylation of the non-volatile precursor 3-isobutyl-2-hydroxypyrazine (IBHP) . This reaction is catalyzed by specific O-methyltransferases.[5]
-
Precursors: L-Leucine + Glyoxal/Methylglyoxal (via condensation).
-
Intermediate: 3-isobutyl-2-hydroxypyrazine (IBHP).[6]
-
Enzyme: Vitis vinifera O-methyltransferase 3 (VvOMT3 ).[7]
While VvOMT1, 2, and 4 exist, VvOMT3 has shown the highest catalytic efficiency (
Pathway Visualization
The following diagram outlines the biosynthetic flow from amino acid precursors to the volatile MP, highlighting the critical enzymatic bottleneck.
Figure 1: Biosynthetic pathway of IBMP in Vitis vinifera. The methylation of IBHP by VvOMT3 is the critical regulatory step.
Ecological & Multitrophic Significance
While enologists view MPs as flavor compounds, biologically they serve as defense mechanisms.[8]
-
Plant Defense: In immature berries (pre-veraison), MP levels are highest.[8] This serves as a chemical deterrent against herbivores and seed dispersers before the seeds are viable.[8] As the fruit ripens (veraison), MP levels naturally decline via photodegradation and cessation of VvOMT3 expression, signaling palatability.
-
Insect Aposematism: The "Ladybug Taint" phenomenon occurs when Harmonia axyridis (Asian multicolored ladybeetle) are inadvertently processed with grapes. These insects reflex-bleed hemolymph containing high concentrations of IPMP as a warning signal to predators. This creates a distinct "rotten peanut" off-flavor in wine that is chemically distinct from grape-derived IBMP [2].
Analytical Methodology: HS-SPME-GC-MS with SIDA
Quantifying MPs requires overcoming two challenges: their trace concentration (ng/L) and the complex alcohol-rich matrix of wine.[3] Direct injection is insufficient. The gold standard protocol utilizes Headspace Solid-Phase Microextraction (HS-SPME) coupled with Stable Isotope Dilution Assay (SIDA) .
Why SIDA?
Standard addition or external calibration fails in wine analysis because the "matrix effect" (ethanol/sugar interactions) alters volatility. SIDA uses a deuterated internal standard (e.g., d3-IBMP) which behaves chemically identically to the analyte but is mass-resolved. Any loss during extraction or ionization affects the standard and analyte equally, self-correcting the quantification.
Protocol: Determination of MPs in Wine
Reagents:
-
Internal Standard: [2H3]-3-isobutyl-2-methoxypyrazine (d3-IBMP).
-
Solvent: Ethanol (HPLC grade), Milli-Q water.
-
Salt: NaCl (baked at 200°C to remove organics).
Step-by-Step Workflow:
-
Sample Preparation:
-
Aliquot 10 mL of wine sample into a 20 mL headspace vial.
-
Add 3g of NaCl. Rationale: "Salting out" increases the ionic strength, driving hydrophobic MPs into the headspace.
-
Adjust pH to 6.0–7.0 (optional but recommended to standardize volatility).
-
CRITICAL: Spike with 50 µL of d3-IBMP internal standard (conc. ~100 ng/L).
-
-
Extraction (HS-SPME):
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS).[9] Rationale: The triple-phase fiber captures volatiles with a wide range of polarity and molecular weights.
-
Incubation: 10 mins at 40°C with agitation (500 rpm).
-
Extraction: Expose fiber to headspace for 30–45 mins at 40°C.
-
-
GC-MS Analysis:
-
Column: Supelcowax-10 or DB-WAX (Polar column is essential to separate MPs from the hydrocarbon background).
-
Injection: Splitless mode, 250°C, 5 min desorption.
-
Detection: Selected Ion Monitoring (SIM).
-
Target (IBMP): m/z 124, 151.[10]
-
Internal Standard (d3-IBMP): m/z 127, 154.
-
-
-
Calculation:
-
Calculate the ratio of Area(Analyte) / Area(Internal Standard).
-
Derive concentration using the response factor from the calibration curve (plotted as Area Ratio vs. Concentration Ratio).
-
Analytical Workflow Diagram
Figure 2: HS-SPME-GC-MS workflow utilizing Stable Isotope Dilution Analysis (SIDA).
Viticultural Applications: Managing the "Green"
For drug development professionals studying plant metabolites, the degradation pathway of MPs is as significant as their synthesis. In viticulture, the management of MPs is a study in photochemistry.
-
Photodegradation: IBMP is light-sensitive. Canopy management techniques (leaf removal) that expose fruit clusters to sunlight post-veraison significantly reduce MP concentrations.
-
Thermic Influence: While light is the primary degrader, temperature correlates with degradation. However, extreme heat can shut down vine metabolism, potentially stalling the degradation process.
Field Insight: The correlation between VvOMT3 expression and final IBMP concentration suggests that genetic screening of grapevine clones for low-VvOMT3 activity is a viable strategy for breeding cultivars resilient to "green" off-flavors in cool climates [3].
References
-
Dunlevy, J. D., et al. (2013).[10] "A methyltransferase essential for the methoxypyrazine-derived flavour of wine."[11] The Plant Journal. Available at: [Link]
-
Pickering, G. J., et al. (2005). "The sensory implications of 'ladybug taint' in wine." International Journal of Food Science & Technology. Available at: [Link]
-
Guillaumie, S., et al. (2013). "Genetic analysis of the biosynthesis of 2-methoxy-3-isobutylpyrazine, a major grape-derived aroma compound impacting wine quality."[11] Plant Physiology. Available at: [Link]
-
Kotseridis, Y., et al. (2008). "Quantitative determination of 3-alkyl-2-methoxypyrazines in wine and must using stable isotope dilution assay." Journal of Chromatography A. Available at: [Link]
Sources
- 1. waterhouse.ucdavis.edu [waterhouse.ucdavis.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Prevalence and Management of Alkyl-Methoxypyrazines in a Changing Climate: Viticultural and Oenological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Significance and Transformation of 3-Alkyl-2-Methoxypyrazines Through Grapes to Wine: Olfactory Properties, Metabolism, Biochemical Regulation, and the HP–MP Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gravitywinehouse.com [gravitywinehouse.com]
- 9. bio-conferences.org [bio-conferences.org]
- 10. hort [journals.ashs.org]
- 11. Genetic Analysis of the Biosynthesis of 2-Methoxy-3-Isobutylpyrazine, a Major Grape-Derived Aroma Compound Impacting Wine Quality - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
High-performance liquid chromatography (HPLC) methods for pyrazine compounds
From Antitubercular Agents to Flavor Profiling
Executive Summary & Chemical Context
Pyrazines are heterocyclic, nitrogen-containing compounds ubiquitous in both pharmaceutical development and food chemistry. Their analysis presents a unique set of chromatographic challenges driven by their basicity, polarity, and volatility.[1]
This guide moves beyond generic "cookbook" methods. It provides a mechanistic understanding of pyrazine retention behavior, enabling you to develop robust, self-validating protocols for two distinct applications:
-
Pharmaceutical QC: Pyrazinamide (PZA) and its active metabolite Pyrazinoic Acid (POA).[2]
-
Food Chemistry: Alkylpyrazines (Maillard reaction products) in complex matrices.
The Chemist's Challenge: The Nitrogen Lone Pair
The core difficulty in HPLC analysis of pyrazines lies in the nitrogen atoms at positions 1 and 4.
-
Basicity: Pyrazines are weak bases (
typically 0.5 – 2.0). At neutral pH, they remain largely uncharged, but residual silanols on silica columns ( ~3.5–4.5) can ionize.[3] -
The "Tailing" Mechanism: Even weak bases can interact with ionized silanols via hydrogen bonding or ion-exchange mechanisms, leading to severe peak tailing.
-
Polarity: Small pyrazines (like PZA) are highly polar (
), leading to poor retention on standard C18 columns (elution near the void volume).
Method Selection Strategy
Before selecting a column, use this decision matrix to determine the optimal mode of chromatography based on your analyte's polarity and the matrix complexity.
Figure 1: Decision tree for selecting the chromatographic mode based on analyte hydrophobicity (
Protocol A: Pharmaceutical Analysis (Pyrazinamide)
Application: Purity assay of Pyrazinamide (PZA) and separation from its active metabolite Pyrazinoic Acid (POA) in plasma or formulation.
Challenge: PZA is very polar. On standard C18 columns, it elutes too quickly (retention factor
3.1 Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | C18 with Polar End-capping (e.g., Aq-C18) | "Aq" type columns resist phase collapse in 100% aqueous conditions and improve retention of polar bases. |
| Dimensions | 150 x 4.6 mm, 3.5 µm or 5 µm | Standard dimensions provide sufficient plate count ( |
| Mobile Phase | 20 mM KH₂PO₄ (pH 3.0) : Acetonitrile (97:3 v/v) | Critical: Low % organic forces retention. Low pH (3.0) suppresses silanol ionization, reducing tailing. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 268 nm | |
| Temperature | 25°C | Ambient control ensures retention time reproducibility. |
3.2 Step-by-Step Workflow
-
Buffer Preparation (Critical Step):
-
Dissolve 2.72 g of Monobasic Potassium Phosphate (
) in 900 mL HPLC-grade water. -
Adjust pH to exactly 3.0 using dilute Phosphoric Acid (
). Do not use HCl or H₂SO₄ as halide ions can corrode steel systems. -
Dilute to 1000 mL. Filter through a 0.22 µm nylon filter.
-
-
Sample Preparation (Plasma):
-
Aliquot 200 µL plasma.
-
Add 20 µL Internal Standard (e.g., Nicotinamide, 50 µg/mL).
-
Precipitate protein with 200 µL 10% Trichloroacetic Acid (TCA). Vortex 30s.
-
Centrifuge at 10,000 x g for 10 min.
-
Inject 20 µL of the clear supernatant.
-
-
System Suitability Criteria (Self-Validation):
-
Resolution (
): > 2.0 between PZA and POA. -
Tailing Factor (
): < 1.5 for PZA. -
Precision: %RSD < 2.0% for 5 replicate injections.
-
Protocol B: Food & Flavor Analysis (Alkylpyrazines)
Application: Profiling "nutty/roasted" flavor compounds (e.g., 2,3,5-trimethylpyrazine) in coffee, nuts, or Maillard reaction models. Challenge: Alkylpyrazines are less polar than PZA but are structurally diverse isomers. Isomeric separation requires high efficiency.
4.1 Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl or C18 | Phenyl phases offer unique |
| Mobile Phase A | Water (0.1% Formic Acid) | Acid keeps analytes neutral and improves peak shape. |
| Mobile Phase B | Methanol (0.1% Formic Acid) | Methanol often provides better selectivity for isomers than Acetonitrile. |
| Gradient | 0-2 min: 5% B; 2-20 min: 5% | Shallow gradient maximizes resolution of structural isomers. |
| Detection | UV @ 275 nm (or FLD Ex:360/Em:460) | Fluorescence (FLD) is highly specific for pyrazines in complex food matrices. |
4.2 Extraction Workflow (Solid Phase Extraction)
Direct injection of food extracts ruins columns. Use this SPE cleanup workflow.
Figure 2: Solid Phase Extraction (SPE) workflow for isolating alkylpyrazines from food matrices.
Troubleshooting Guide
Common issues encountered when analyzing pyrazines and their mechanistic solutions.
| Symptom | Probable Cause | Corrective Action |
| Peak Tailing ( | Silanol Interaction | 1. Lower pH to < 3.0 to protonate silanols.2. Add 5-10 mM Triethylamine (TEA) as a silanol blocker (sacrificial base). |
| Retention Drift | Phase Collapse (Dewetting) | If using 100% aqueous mobile phase on a standard C18, the chains "collapse." Switch to a "High Aqueous" or "Polar Embedded" column. |
| Split Peaks | Sample Solvent Mismatch | Injecting a sample dissolved in 100% MeOH onto a high-aqueous method causes precipitation/solvent effects. Dissolve sample in mobile phase. |
| Low Sensitivity | Wrong Detection Wavelength | Pyrazines have specific UV max. PZA is ~268nm; Alkylpyrazines are ~275nm. Ensure detector is optimized. |
References
-
United States Pharmacopeia (USP). Pyrazinamide Monograph. USP-NF.
-
Food and Drug Administration (FDA). Validation of Chromatographic Methods. Center for Drug Evaluation and Research (CDER).
-
Ren, A., et al. (2024). Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods.[4] Food Chemistry, 430, 137086.[4]
-
World Health Organization (WHO). Pyrazinamide (antituberculosis) - Physical and Chemical Properties.
Sources
- 1. Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazines in food samples: Recent update on occurrence, formation, sampling, pretreatment and analysis methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Utilizing 5-Methoxypyrazine-2-carbonitrile as a Pharmacophore Scaffold in c-Myc and Kinase Inhibitor Discovery
This Application Note is structured as a high-level technical guide for drug discovery scientists utilizing 5-Methoxypyrazine-2-carbonitrile as a scaffold in oncology research.
Executive Summary
5-Methoxypyrazine-2-carbonitrile is a critical heterocyclic building block used in the synthesis of next-generation anticancer agents. While not typically used as a standalone monotherapy, its structural properties—specifically the electron-deficient pyrazine ring coupled with a reactive nitrile group—make it an ideal "warhead precursor" for targeting c-Myc mRNA translation and PI3K/mTOR signaling pathways .
This guide details the protocol for applying this molecule in cancer cell line studies, focusing on its conversion into bioactive derivatives and the subsequent validation of their efficacy in high-c-Myc expressing cell lines (e.g., A549, MCF-7).
Scientific Rationale & Mechanism
The Pyrazine Advantage
In medicinal chemistry, the pyrazine ring serves as a bioisostere for pyridine or benzene, offering improved water solubility and distinct hydrogen-bonding capabilities. The 5-methoxy group acts as a hydrogen bond acceptor, while the 2-carbonitrile group is a versatile electrophile, readily convertible into:
-
Amidines/Imidazoles: Crucial for DNA intercalation or kinase active site binding.
-
Amides/Acids: Via hydrolysis, often serving as linker regions in PROTACs (Proteolysis Targeting Chimeras).
Target Pathway: c-Myc Translation Modulation
Recent patent literature (e.g., WO2023177700A2 ) identifies 5-Methoxypyrazine-2-carbonitrile as a key starting material for inhibitors of c-Myc translation. c-Myc is a "super-transcription factor" upregulated in >50% of human cancers. Direct inhibition of c-Myc protein is difficult ("undruggable"); therefore, derivatives of this scaffold are designed to bind the ribosomal machinery or RNA G-quadruplexes to prevent c-Myc protein synthesis.
Pathway Visualization
The following diagram illustrates the mechanism of action for derivatives synthesized from this scaffold.
Figure 1: Mechanism of Action.[1][2][3] Derivatives of 5-Methoxypyrazine-2-carbonitrile target the translation machinery, blocking c-Myc production and inducing apoptosis.
Experimental Protocols
Compound Preparation & Storage
-
Stock Solution: Dissolve 5-Methoxypyrazine-2-carbonitrile in 100% DMSO to a concentration of 100 mM .
-
Note: The nitrile group is stable, but avoid acidic aqueous environments during storage to prevent hydrolysis to the amide.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Working Solution: Dilute in cell culture media (RPMI-1640 or DMEM) immediately prior to use. Final DMSO concentration must be <0.5%.
Protocol A: Comparative Cytotoxicity Screening (MTT Assay)
Objective: To determine if the synthesized derivative possesses superior potency compared to the parent scaffold (5-Methoxypyrazine-2-carbonitrile) in A549 (Lung Carcinoma) cells.
Materials:
-
Cell Line: A549 (ATCC® CCL-185™) or MCF-7 (ATCC® HTB-22™).
-
Reagents: MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Controls:
-
Negative:[1] 0.5% DMSO.
-
Parent Control: 5-Methoxypyrazine-2-carbonitrile (unmodified).
-
Positive: Doxorubicin or 10058-F4 (known c-Myc inhibitor).
-
Workflow:
-
Seeding: Plate A549 cells at 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
-
Treatment: Treat cells with a 7-point dose-response curve (0.1 µM to 100 µM) of:
-
Group A: 5-Methoxypyrazine-2-carbonitrile (Parent).[3]
-
Group B: Synthesized Derivative (Test Compound).
-
-
Incubation: Incubate for 72 hours.
-
Readout: Add MTT reagent (0.5 mg/mL), incubate for 4h. Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Expected Data Output:
| Compound | IC50 (A549) | Interpretation |
|---|---|---|
| 5-Methoxypyrazine-2-carbonitrile | >100 µM | Inactive Scaffold (Expected). Confirms the molecule is non-toxic alone. |
| Synthesized Derivative | 1.5 - 5.0 µM | Active Hit. Modification of the nitrile group successfully conferred potency. |
| Doxorubicin (Control) | 0.5 µM | System Validation. |
Protocol B: Validation of Target Engagement (Western Blot)
Objective: Confirm that cytotoxicity is driven by c-Myc downregulation.
Steps:
-
Treatment: Treat A549 cells with the IC50 concentration of the derivative for 24 hours.
-
Lysis: Lyse cells using RIPA buffer with protease/phosphatase inhibitors.
-
Blotting: Perform SDS-PAGE and transfer to PVDF membrane.
-
Antibodies:
-
Primary: Anti-c-Myc (Rabbit mAb, 1:1000).
-
Loading Control: Anti-GAPDH or Anti-β-Actin.
-
-
Result: A significant reduction in c-Myc protein bands in the Derivative treated group compared to the Parent Scaffold group confirms the mechanism.
Synthesis Workflow (Contextual)
Note: This section provides context for the researcher on how the scaffold is typically modified before biological testing.
Figure 2: General synthetic pathway converting the nitrile scaffold into a bioactive agent.[1]
References
-
World Intellectual Property Organization (WIPO). (2023). WO2023177700A2 - c-Myc mRNA Translation Modulators and Uses Thereof in the Treatment of Cancer.
-
Citation Context: Identifies 5-Methoxypyrazine-2-carbonitrile as a primary starting material for c-Myc inhibitor synthesis.[3]
-
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 363572: 2-Methoxy-5-pyridinecarbonitrile (Structural Analog).
- Citation Context: Provides physicochemical properties and safety data for pyrazine/pyridine carbonitrile analogs.
- Fassihi, A., et al. (2009). Synthesis and cytotoxic evaluation of some new 8-substituted-4, 8-dihydro-2-methyl-4-phenyl-pyrazolo [1, 5-a]-1, 3, 5-triazine-7-thiones. Research in Pharmaceutical Sciences. Citation Context: Establishes protocols for testing nitrogen-rich heterocyclic scaffolds in MCF-7 and HeLa cell lines.
-
Gobis, K., et al. (2007). Studies on pyrazine derivatives.[1][3][4][5] XLVII. Synthesis and antibacterial activity of novel pyrazine derivatives with amidoxime moiety. Acta Poloniae Pharmaceutica.
- Citation Context: Describes the chemical reactivity of the pyrazine-carbonitrile group, specifically the conversion to amidoximes.
Sources
- 1. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2023177700A2 - C-myc mrna translation modulators and uses thereof in the treatment of cancer - Google Patents [patents.google.com]
- 4. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Rational Design and Evaluation of Pyrazine-Based VEGFR-2 Inhibitors
Introduction: The Pyrazine Advantage in Kinase Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR) is the primary driver of angiogenesis in solid tumors. While first-generation inhibitors like Sorafenib utilize pyridine or quinazoline scaffolds, the pyrazine (1,4-diazine) scaffold has emerged as a superior bioisostere.
From a medicinal chemistry perspective, the pyrazine ring offers two distinct advantages over pyridine:
-
Reduced Basicity: Pyrazine nitrogens are less basic (
~0.6) than pyridine ( ~5.2), reducing the likelihood of non-specific protein binding and improving metabolic stability. -
H-Bonding Vector: The 1,4-nitrogen arrangement allows for versatile hydrogen bonding interactions within the ATP-binding pocket, specifically targeting the "hinge region" (Cys919) of the kinase domain.
This guide details the end-to-end workflow for developing these inhibitors, from rational design and synthesis to biochemical and cellular validation.
Mechanism of Action & Signaling Pathway
Understanding the downstream effects of VEGFR-2 inhibition is critical for assay design. The inhibitor must block the ATP-binding site, preventing autophosphorylation and subsequent signal transduction.
Figure 1: VEGFR-2 Angiogenic Signaling Cascade
Caption: The VEGFR-2 signaling cascade. Pyrazine inhibitors competitively bind to the ATP pocket, blocking autophosphorylation and halting downstream angiogenic signaling.
Chemical Synthesis Protocol: The Modular Pyrazine Route
To rapidly generate a library of inhibitors (Structure-Activity Relationship - SAR), we utilize a modular approach starting from commercially available 2,3-dichloropyrazine . This allows for sequential functionalization via Nucleophilic Aromatic Substitution (
Synthesis Workflow Diagram
Caption: Modular synthesis route. R1 usually targets the solvent-exposed region, while the Aryl group (Ar) targets the hydrophobic back pocket.
Detailed Synthetic Procedure (Example)
-
Step 1 (
):-
Dissolve 2,3-dichloropyrazine (1.0 eq) in dry THF.
-
Add amine
(1.1 eq) and Triethylamine (2.0 eq). -
Reflux at 70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Why: The chlorine at position 2 is activated for substitution by the electron-deficient ring.
-
-
Step 2 (Suzuki Coupling):
-
Dissolve the intermediate (1.0 eq) in Dioxane/Water (4:1).
-
Add Aryl-boronic acid (1.2 eq),
(3.0 eq), and catalyst (5 mol%). -
Purge with nitrogen and heat to 90°C overnight.
-
Purification: Flash column chromatography on silica gel.
-
Biochemical Validation: ADP-Glo™ Kinase Assay
Once synthesized, the compound's potency must be quantified against recombinant VEGFR-2. We utilize the ADP-Glo™ Kinase Assay (Promega).[1] This is a homogeneous, luminescent assay that measures ADP formation, which is directly proportional to kinase activity.
Protocol Specifications
-
Assay Type: Luminescent, End-point.
-
Enzyme: Recombinant Human VEGFR-2 (KDR), catalytic domain.
-
Substrate: Poly (Glu, Tyr) 4:1 peptide.
-
ATP Concentration:
(Approx. for VEGFR-2).
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare 10mM stock of pyrazine inhibitor in 100% DMSO.
-
Perform serial dilutions (1:3) in Kinase Buffer to generate a 10-point dose-response curve.
-
-
Kinase Reaction (Well Volume: 5
):-
Add 2
of VEGFR-2 enzyme (0.2 ng/ ). -
Add 1
of Compound (or DMSO control). -
Incubate for 10 min at RT (allows inhibitor to bind).
-
Add 2
of ATP/Substrate mix to start reaction. -
Incubate at RT for 60 minutes.
-
-
ADP-Glo Reaction (Termination):
-
Detection:
-
Readout: Measure Luminescence (RLU) on a plate reader (e.g., BMG PHERAstar).
Data Analysis: Calculate
Cellular Validation: HUVEC Tube Formation Assay
The HUVEC (Human Umbilical Vein Endothelial Cell) Tube Formation Assay is the phenotypic "gold standard" for angiogenesis. It tests the drug's ability to disrupt the organization of endothelial cells into capillary-like structures on a basement membrane (Matrigel).
Critical Reagents
-
Cells: Primary HUVECs (Passage 2–5 only).
-
Matrix: Growth Factor Reduced (GFR) Matrigel.
-
Media: EGM-2 (Endothelial Growth Medium).
Protocol Workflow
-
Matrigel Preparation (CRITICAL):
-
Thaw Matrigel overnight at 4°C on ice. Do not allow it to warm up , or it will polymerize prematurely.
-
Pre-chill a 96-well plate and pipette tips to -20°C.
-
Coat wells with 50
of Matrigel. -
Incubate at 37°C for 30–60 minutes to solidify.
-
-
Cell Seeding & Treatment:
-
Harvest HUVECs and resuspend in EGM-2.
-
Seed density: 10,000 to 15,000 cells per well (optimization required per donor batch).
-
Add Pyrazine inhibitor at
and concentrations. -
Include controls: DMSO (Negative) and Sunitinib (Positive).
-
-
Incubation:
-
Incubate at 37°C, 5%
for 6 to 16 hours . -
Note: Over-incubation leads to cell apoptosis and monolayer formation, obscuring tubes.
-
-
Imaging & Analysis:
-
Stain with Calcein AM (2
) for 30 min (optional, for fluorescence). -
Image using an inverted microscope (4x or 10x objective).
-
Quantification: Use ImageJ (Angiogenesis Analyzer plugin) to count:
-
Total Tube Length
-
Number of Junctions
-
Number of Meshes (Loops)
-
-
Summary of Expected Data
The following table illustrates expected potency ranges for a successful lead candidate compared to standard controls.
| Compound Class | Scaffold | Biochemical IC50 (VEGFR-2) | Cellular IC50 (HUVEC Proliferation) | Tube Formation Inhibition |
| Lead Candidate | Pyrazine | < 20 nM | < 100 nM | Complete disruption at 500 nM |
| Sorafenib (Ref) | Pyridine | ~90 nM | ~200 nM | Partial at 200 nM |
| Inactive Analog | Pyrazine | > 10,000 nM | > 10,000 nM | No Effect |
References
-
Ibidi. (2023).[5][7][8] Tube Formation Assay in the µ-Plate 96 Well 3D - Application Note 05. Retrieved from [Link]
-
Mabrouk, R. R., et al. (2022).[9][10] New series of VEGFR-2 inhibitors and apoptosis enhancers. Dove Medical Press. Retrieved from [Link]
-
Wang, J., et al. (2022).[9] Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Pharmacology. Retrieved from [Link]
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. promega.com [promega.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. eastport.cz [eastport.cz]
- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
- 7. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ibidi.com [ibidi.com]
- 9. dovepress.com [dovepress.com]
- 10. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Identification of side products in 5-Methoxypyrazine-2-carbonitrile synthesis
This guide functions as a specialized technical support resource for researchers synthesizing 5-Methoxypyrazine-2-carbonitrile . It is structured to troubleshoot specific impurity profiles and optimize the Nucleophilic Aromatic Substitution (
Technical Support Center: 5-Methoxypyrazine-2-carbonitrile Synthesis
Status: Operational | Tier: L3 (Senior Application Support)
Module 1: The Reaction Landscape & Impurity Network
Before troubleshooting, you must visualize the competitive pathways active in your flask. The reaction of 5-chloropyrazine-2-carbonitrile with Sodium Methoxide (NaOMe) is not a single-pathway system; it is a race between substitution, hydrolysis, and Pinner-type addition.
Mechanism & Pathway Diagram
The following diagram maps the critical nodes where your reaction might be diverting from the target product.
Caption: Figure 1. Competitive reaction pathways. The primary S_NAr path (Green) competes with methoxide attack on the nitrile (Impurity B) and water-mediated hydrolysis (Impurity A).
Module 2: Impurity Identification Library
Use this table to cross-reference your LC-MS data. Retention times (RT) are relative to the Target Product (set at 1.0) based on a standard C18 Reverse Phase method (Water/MeCN + 0.1% Formic Acid).
| Code | Compound Name | Mass Shift ( | Relative RT | Origin / Root Cause |
| IMP-A | 5-Methoxypyrazine-2-carboxamide | +18 | ~0.6 (Earlier) | Water Ingress. Hydrolysis of the nitrile group due to wet MeOH or atmospheric moisture. |
| IMP-B | Methyl 5-methoxypyrazine-2-imidate | +32 | ~1.1 - 1.2 | Pinner Reaction. Attack of MeOH on the nitrile. Promoted by excess base or prolonged reaction time. |
| IMP-C | 5-Methoxypyrazine-2-carboxylic acid | +19 | ~0.2 (Front) | Over-Hydrolysis. Extended exposure to base/water. Often seen if reaction is heated too long. |
| IMP-D | 5-Hydroxypyrazine-2-carbonitrile | -14 | ~0.4 | Direct Hydrolysis. Attack of OH⁻ on the Chlorine atom instead of OMe⁻. Indicates wet reagents. |
Module 3: Troubleshooting & FAQs
Direct solutions to common deviations.
Q1: I see a large peak at M+32 (Impurity B). How do I remove it?
Diagnosis: You have formed the Imidate ester . This occurs when the nitrile reacts with the solvent (methanol) under basic conditions. This is an equilibrium process.
-
Immediate Fix: The imidate is unstable in water. A mild acidic aqueous workup (pH 4-5) usually hydrolyzes the imidate back to the amide (IMP-A) or ester. However, the best cure is prevention.
-
Prevention:
-
Quench Temperature: Do not quench at room temperature. Pour the reaction mixture into ice-cold dilute acid (e.g., 1M HCl or Citric acid) to neutralize the base immediately.
-
Stoichiometry: Avoid large excesses of NaOMe. Use 1.05 – 1.1 equivalents max.
-
Time: Do not let the reaction sit overnight. The
is fast; the Pinner reaction is slower but persistent.
-
Q2: My product purity is low due to Amide (IMP-A). Is my Methanol "wet"?
Diagnosis: Likely, yes. The pyrazine ring is electron-deficient, making the nitrile highly susceptible to nucleophilic attack by hydroxide.
-
The "Invisible" Water Source: Check your Sodium Methoxide .[1] If you are using solid NaOMe, it is extremely hygroscopic. If it has clumped or turned "crusty," it contains NaOH (sodium hydroxide). NaOH reacts much faster than NaOMe to cause hydrolysis.
-
Protocol Adjustment:
-
Switch to 25-30% NaOMe in MeOH solution (stored under inert gas) rather than solid reagent.
-
Add Molecular Sieves (3Å) to your reaction solvent 4 hours prior to use.
-
Q3: Can I run this reaction at reflux to speed it up?
Critical Warning: NO.
-
Reasoning: Higher temperatures exponentially increase the rate of nitrile attack (Imidate formation) and hydrolysis.
-
Recommendation: This
reaction is highly exothermic. Run at 0°C to Room Temperature . If the starting material (5-Cl) is sluggish, verify its quality; do not apply heat unless absolutely necessary (max 40°C).
Module 4: Validated Synthetic Protocol
This protocol minimizes Pinner-imidate formation and hydrolysis.
Reagents:
-
5-Chloropyrazine-2-carbonitrile (1.0 eq)
-
Sodium Methoxide (25% wt in MeOH) (1.05 eq)
-
Anhydrous Methanol (Solvent) – dried over 3Å sieves
Step-by-Step Workflow:
-
Preparation: Charge 5-Chloropyrazine-2-carbonitrile into a dry flask under Nitrogen atmosphere. Dissolve in Anhydrous Methanol (10 V/w).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Add the NaOMe solution dropwise over 30 minutes.
-
Why? Controls the exotherm and prevents local "hotspots" where side reactions occur.
-
-
Monitoring: Stir at 0°C for 1 hour, then warm to 20°C. Monitor by HPLC/TLC.
-
Target: >98% conversion of SM.[2]
-
-
The Critical Quench:
-
Prepare a separate beaker with Ice Water + Acetic Acid (calculated to neutralize the NaOMe).
-
Pour the reaction mixture into the acidic ice water.
-
Note: This immediately kills the alkoxide, stopping the Pinner reaction.
-
-
Isolation: The product often precipitates. If not, extract with Dichloromethane (DCM). Avoid Ethyl Acetate if possible, as transesterification is rare but possible with residual methoxide.
References
-
Patel, S., et al. "Process for the preparation of substituted pyrazine derivatives." World Intellectual Property Organization, WO2012138648, 2012 .
- Context: Describes industrial handling of pyrazine nitriles and control of hydrolysis impurities.
- Sato, T., et al. "Nucleophilic substitution of chloropyrazines: Kinetics and Regioselectivity." Journal of Heterocyclic Chemistry, 2005. Context: Establishes the reactivity profile of 5-halo-2-cyanopyrazines toward alkoxides.
-
Shafer, J. A., et al. "Hydrolysis of Nitriles and Formation of Imidates in Basic Methanol." Journal of Organic Chemistry, 1965 .
- Context: Foundational mechanism for the "Pinner-like" side reaction (Impurity B) observed in this synthesis.
Sources
Enhancing the solubility of pyrazine compounds for biological assays
Introduction: The "Crash" Phenomenon
Welcome to the support center. If you are here, you likely encountered the "Crash"—the moment your perfectly dissolved pyrazine stock solution turned into a cloudy suspension upon addition to cell culture media.
The Science of the Problem: Pyrazines are heterocyclic, planar, and electron-deficient.[1][2] While the parent pyrazine is water-soluble, biologically active derivatives often possess lipophilic substituents (alkyls, aryls) that drive up the LogP (partition coefficient). Furthermore, pyrazine nitrogens are weak bases (pKa ~0.6–2.0). At the physiological pH of bioassays (pH 7.4), they remain unprotonated and neutral, stripping them of ionic solubility.
This guide provides the protocols to overcome these thermodynamic hurdles without compromising cellular health.
Module 1: Diagnostics & Troubleshooting
Before altering your chemistry, diagnose the failure mode. Use the decision matrix below to identify the root cause of precipitation.
Workflow: Solubility Failure Analysis
Figure 1: Decision tree for diagnosing pyrazine solubility failures in biological assays.
Module 2: Proven Solutions & Protocols
Solution A: The "Soft Landing" (Optimized Cosolvent Dilution)
Use Case: For compounds with moderate lipophilicity (LogP 1–3) that precipitate due to "solvent shock" when added directly from 100% DMSO to aqueous media.
The Mechanism: Dropping a high-concentration DMSO stock directly into water creates a local environment of supersaturation. The water strips the DMSO shell faster than the compound can disperse, forcing it to aggregate.
Protocol:
-
Prepare Stock: Dissolve pyrazine in 100% anhydrous DMSO (e.g., 10 mM).
-
Intermediate Step (The Critical Fix): Create a 10x working solution in a transition buffer (e.g., PBS + 5% DMSO).
-
Why? This lowers the concentration gradient before the final dilution.
-
-
Final Addition: Add the 10x working solution to your cell media (1:10 dilution).
-
Result: Final DMSO is 0.5%, compound is dispersed.
-
DMSO Tolerance Table (Cell Line Specificity)
| Cell Line | Max Tolerated DMSO (%) | Notes |
|---|---|---|
| HeLa | 1.0% | Robust; reduced viability at >2% [7]. |
| HEK293 | 0.5% | Sensitive to osmotic changes; morphology shifts at >0.5% [6]. |
| Primary Neurons | 0.1% | Highly sensitive; requires alternative carriers. |
| MCF-7 | 0.5% | Significant cytotoxicity observed at 1% [7]. |
Solution B: The "Trojan Horse" (Cyclodextrin Complexation)
Use Case: For highly lipophilic pyrazines (LogP > 3) or when DMSO toxicity is unacceptable.
The Mechanism:
Protocol: The "Kneading" Method (Benchtop Formulation) Note: This creates a soluble solid complex.
-
Stoichiometry: Calculate a 1:1 molar ratio of Pyrazine:
-Cyclodextrin (MW of -CD is ~1135 g/mol ). -
Solvent Paste: In a mortar, add the
-CD and a minimal amount of 50% Ethanol/Water to form a thick paste. -
Incorporation: Slowly add the pyrazine compound to the paste while grinding vigorously with the pestle for 20–30 minutes.
-
Visual Cue: The paste often changes consistency as the inclusion complex forms.
-
-
Drying: Dry the paste in a vacuum oven at 40°C overnight.
-
Reconstitution: The resulting powder can now be dissolved directly in cell culture media (or PBS) at concentrations significantly higher than the free drug.
Figure 2: Schematic of the host-guest inclusion complex formation.
Module 3: Validation (Did it work?)
Do not rely on the "naked eye." Micro-precipitates can skew absorbance readouts (MTT/MTS assays) leading to false IC50 values.
The Centrifugation Check:
-
Prepare your final assay concentration in media (e.g., 10 µM).
-
Incubate at 37°C for 1 hour (mimicking assay start).
-
Centrifuge half the sample at high speed (15,000 x g) for 10 minutes to pellet aggregates.
-
Measure UV-Vis absorbance of the supernatant vs. the un-centrifuged control .
-
Pass Criteria: If Supernatant Absorbance is >95% of Control, the compound is soluble. If <80%, you have precipitation.
Frequently Asked Questions (FAQs)
Q: Can I use acid to dissolve my pyrazine since it's a weak base? A: Only for the stock solution. Pyrazines have low pKa values (0.6–2.0) [1].[3][4][5] While 0.1 M HCl will dissolve them, adding this to cell media (pH 7.4) will instantly neutralize the acid, causing the pyrazine to revert to its free base form and precipitate. Use Cyclodextrins for pH-independent solubility.
Q: My compound is soluble in DMSO, but cells die in the vehicle control. Why?
A: You likely exceeded the DMSO tolerance for your specific line. HeLa cells might survive 1%, but primary cells often suffer at 0.1%. Switch to Hydroxypropyl-
Q: Why does my pyrazine precipitate after 24 hours? A: This is "Crash-out" due to thermodynamic instability. Your initial solution was supersaturated (kinetic solubility). Over time, the crystal lattice energy overcame the solvation energy. To fix this, reduce the concentration or use the Kneading Protocol (Solution B) to stabilize the thermodynamic state.
References
-
BenchChem. (2025).[6] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from
-
National Institutes of Health (NIH). (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PMC PubMed Central. Retrieved from
-
Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from
-
PharmaBlock. (2023). Pyrazines in Drug Discovery. Retrieved from
-
OAText. (2016). Inclusion complex formation of cyclodextrin with its guest and their applications. Retrieved from
-
National Institutes of Health (NIH). (2014). DMSO effects on hERG channels expressed in HEK293 cells. PubMed.[5] Retrieved from
-
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. ijbpas.com [ijbpas.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Optimizing microwave-assisted organic synthesis (MAOS) parameters for pyrazines
Current Status: Operational Operator Persona: Senior Application Scientist Topic: Microwave-Assisted Organic Synthesis (MAOS) of Pyrazines
Mission Statement
Welcome to the MAOS Support Hub. You are likely here because your standard reflux protocols for pyrazine synthesis—specifically the condensation of 1,2-diamines with 1,2-dicarbonyls—are yielding inconsistent results, or you are attempting to accelerate a library synthesis for SAR studies.
Microwave synthesis is not merely "faster heating"; it is selective dielectric heating . In the context of pyrazines, which are prone to oxidative tarring and polymerization under prolonged thermal stress, MAOS offers a kinetic advantage that favors cyclization over degradation. This guide replaces trial-and-error with determinism.
Module 1: Critical Parameter Optimization
The Dielectric Interface (Solvent Selection)
The Causality: In MAOS, the reaction vessel is transparent to energy; the solvent is the engine. You must select a solvent with a high Loss Tangent (
-
The Problem: Non-polar solvents (Toluene, Dioxane) are transparent to microwaves. They will not heat unless "doped."
-
The Pyrazine Fix: Pyrazine condensation is often acid-catalyzed.[4] Use Ethanol or Acetic Acid as your primary coupling medium. They possess excellent loss tangents, ensuring rapid ramp rates that bypass the "thermal lag" where side reactions occur.
Table 1: Solvent Dielectric Properties at 2.45 GHz
| Solvent |
Temperature vs. Power Control
The Causality: Modern synthesizers use PID algorithms to manage power.
-
Do NOT set a fixed power (e.g., "300W"). This leads to thermal runaway.
-
DO set a Target Temperature. The machine will modulate power to maintain this.[5]
Optimization Rule: Pyrazine condensations follow the Arrhenius law but have a "ceiling" where oxidation dominates.
-
Target Window:
. -
Ramp Time: Set to < 2 minutes. Fast ramping prevents intermediate degradation.
-
Hold Time: 5–15 minutes (vs. 4–12 hours reflux).
Module 2: Troubleshooting Guide (Q&A)
Q1: "My reaction mixture charred/tarred within minutes. What happened?"
Diagnosis: Thermal Runaway or "Hot Spots." The Science: Pyrazines are electron-deficient aromatics but their precursors (diamines) are electron-rich and prone to oxidation. If your mixture is heterogeneous (solids present), microwaves will heat the solid particles selectively (interfacial polarization), causing localized temps >300°C even if the bulk solvent reads 120°C. The Fix:
-
Maximize Stirring: Ensure the magnetic stir bar is creating a vortex before starting the run.
-
Dilution: Increase solvent volume. High concentration favors polymerization.
-
Power Limit: Set a "Power Ceiling" (e.g., High Absorption setting) to prevent the magnetron from dumping full power into a small, dark sample.
Q2: "The vessel vented/failed due to overpressure."
Diagnosis: Gas evolution or Vapor Pressure limit exceeded. The Science: Condensation reactions release water. However, oxidative aromatization often releases gases (depending on the oxidant used). Furthermore, heating Ethanol to 160°C generates ~10-12 bar of pressure. The Fix:
-
Headspace: Fill vessels only to 2/3 capacity.
-
Pre-stir: Stir for 1 min at Room Temp to allow initial gas evolution (if using reactive reagents like carbonates) to subside before sealing.
-
Switch Solvents: If you need >180°C, switch from EtOH to N-Methyl-2-pyrrolidone (NMP) or DMSO (lower vapor pressure), but be aware of workup difficulty.
Q3: "I have low conversion despite high temperature."
Diagnosis: Transparent Solvent or Incorrect Stoichiometry. The Fix:
-
Check
: Are you using Toluene/Hexane? Add a "susceptor" like an Ionic Liquid (e.g., [bmim][PF6]) at 1 mol% to act as a "heat sink" that transfers energy to the non-polar solvent. -
Catalyst: Add 5 mol% Iodine (
) or a Lewis Acid ( ). Microwaves accelerate the catalytic cycle significantly.
Module 3: Visualizing the Logic
Optimization Workflow
The following diagram illustrates the decision matrix for optimizing reaction conditions based on solvent polarity and observed pressure.
Caption: Decision tree for selecting solvents and managing pressure limits in MAOS pyrazine synthesis.
Module 4: Validated Experimental Protocol
Protocol: Iodine-Catalyzed Synthesis of Quinoxalines (Benzo-pyrazines) Rationale: This protocol utilizes the "specific heating" effect where the polar transition state is stabilized by the microwave field, and Iodine acts as a mild Lewis acid.
Reagents:
-
1,2-Diamine (1.0 mmol)
-
1,2-Dicarbonyl (1.0 mmol)
-
Molecular Iodine (
) (5 mol%)[6] -
Solvent: Ethanol (3 mL)
Step-by-Step:
-
Loading: In a 10 mL microwave-transparent glass vial (borosilicate), dissolve the diamine and dicarbonyl in Ethanol.
-
Catalyst: Add the Iodine crystals. Note: Ensure crystals are fully dissolved or suspended; large chunks cause hotspots.
-
Sealing: Cap with a PTFE-lined silicone septum.
-
Parameter Setup:
-
Mode: Dynamic (Temp Control)
-
Temp:
-
Hold Time: 5 minutes
-
Pre-Stir: 30 seconds (High speed)
-
Pressure Limit: 250 psi (17 bar)
-
-
Execution: Start the run. Monitor the "Power" curve.[5] It should spike initially to reach temp, then drop and stabilize. If power fluctuates wildly, stirring is insufficient.
-
Workup: Cool to 50°C (air jet). Pour into crushed ice/sodium thiosulfate (to quench iodine). Filter the precipitate.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition.
-
Bhosale, R. S., et al. (2006). An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds.[6] Molecules.
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis: Dielectric Properties Table. CEM Technical Notes.
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solvent Choice for Microwave Synthesis [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. youtube.com [youtube.com]
- 6. An Effective Microwave-Induced Iodine-Catalyzed Method for the Synthesis of Quinoxalines via Condensation of 1,2-Diamines with 1,2-Dicarbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 5-Substituted Pyrazine-2-Carbonitrile Spectroscopic Data
This guide provides a comparative spectroscopic analysis of 5-substituted pyrazine-2-carbonitriles, designed for researchers in medicinal chemistry. It moves beyond simple data listing to explain the electronic causality governing spectral shifts, aiding in the structural elucidation of novel pyrazine therapeutics.
Executive Summary: The Pyrazine Scaffold in Drug Discovery
Pyrazine-2-carbonitriles are critical pharmacophores in the synthesis of antiviral agents (e.g., Favipiravir/T-705 ) and kinase inhibitors.[1] The nitrile group at position 2 serves as a versatile electrophilic handle for generating amides, amidines, or tetrazoles. However, the introduction of substituents at position 5 dramatically alters the electronic landscape of the ring, creating distinct spectroscopic signatures.
This guide analyzes the spectroscopic divergence between Electron-Withdrawing Groups (EWG) (e.g., -Br, -Cl) and Electron-Donating Groups (EDG) (e.g., -NH
Mechanistic & Electronic Context
To interpret the data, one must understand the push-pull dynamics of the pyrazine ring:
-
The 2-Cyano Group: A strong EWG that deshields the pyrazine ring protons, particularly at C3 (ortho) and C6 (para-like/conjugated).[1]
-
The 5-Substituent:
Diagram 1: Electronic Resonance & Shielding Effects
The following diagram illustrates how the 5-amino group donates electron density into the ring, shielding the C6 proton, whereas the 5-bromo substituent reinforces deshielding.
Caption: Comparative electronic influence of 5-Amino vs. 5-Bromo substituents on pyrazine ring electron density.
Comparative NMR Analysis ( H & C)
The following data compares the 5-bromo derivative (a key intermediate) with the 3-amino-6-chloro derivative (Favipiravir intermediate), highlighting the regiochemical shifts.
Table 1: H NMR Chemical Shift Comparison ( ppm)
| Compound | Solvent | C3-H (Ortho to CN) | C6-H (Ortho to R) | Substituent Effect |
| 5-Bromo-pyrazine-2-carbonitrile | CDCl | 8.83 (s) | 8.71 (s) | Deshielding: Both protons are shifted downfield due to the combined -I effects of CN and Br. |
| 6-Chloro-3-aminopyrazine-2-carbonitrile | CDCl | N/A (Substituted) | 8.23 (s, C5-H)* | Shielding: The amino group shields the ring.[1] Even with a Cl group, the remaining proton is more shielded than in the bromo-analog. |
| Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) | DMSO-d | N/A | 8.50 (d) | Tautomerism: The 3-hydroxy group often exists as a 3-oxo tautomer, altering aromaticity.[1] |
*Note: In the 6-chloro-3-amino derivative, the proton is at C5. The shift to 8.23 ppm (vs 8.71+ for the bromo analog) demonstrates the electron-donating influence of the amine, even when not directly ortho.
Key Diagnostic Signals[1][2]
-
The "C3" Proton: In 5-substituted systems, the proton at C3 (between N4 and C2-CN) is typically the most downfield signal (
8.8 - 9.0 ppm) due to the anisotropy of the adjacent nitrile and the ring nitrogens. -
Solvent Effects: Pyrazines are highly polar.[1] Switching from CDCl
to DMSO-d often causes a downfield shift of 0.1–0.3 ppm due to hydrogen bonding with the ring nitrogens.
Vibrational Spectroscopy (IR)[1][3][4]
The nitrile stretch (
| Substituent (Position 5) | Interpretation | |
| -Br / -Cl (EWG) | 2235 - 2245 | High Frequency: Inductive withdrawal strengthens the C |
| -NH | 2220 - 2230 | Lower Frequency: Resonance donation (+R) increases electron density in the |
Experimental Tip: Aromatic nitrile peaks are sharp but can be weak.[1] Use high concentration or ATR (Attenuated Total Reflectance) modules for clear detection.[1]
Experimental Protocols
Protocol A: Synthesis of 5-Bromo-pyrazine-2-carbonitrile (Sandmeyer Route)
Validation: This protocol converts the 5-amino derivative to the 5-bromo, confirming the structure via the disappearance of N-H stretches and the dramatic downfield shift of ring protons.
-
Reagents: 5-Aminopyrazine-2-carbonitrile (1.0 equiv), CuBr
(1.2 equiv), tert-Butyl nitrite (1.5 equiv).[1] -
Solvent: Anhydrous Acetonitrile (MeCN).[1]
-
Procedure:
-
Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove Cu salts), dry over Na
SO . -
Purification: Silica gel chromatography (Hexane/Ethyl Acetate gradient).
-
Expected Yield: 45-55%.
Protocol B: NMR Characterization Workflow
To ensure data integrity and reproducibility:
-
Internal Standard: Use TMS (Tetramethylsilane) or the residual solvent peak (CDCl
: 7.26 ppm; DMSO-d : 2.50 ppm) for calibration.[1] -
Concentration: 10-15 mg of sample in 0.6 mL solvent. Pyrazines can aggregate; dilute samples often yield sharper peaks.[1]
-
Delay Time (D1): Set D1
2.0 seconds. Quaternary carbons (C-CN, C-Br) have long relaxation times; insufficient delay will suppress their C signals.[1]
Diagram 2: Synthesis & Characterization Workflow
Caption: Step-by-step workflow for the synthesis and validation of 5-bromo-pyrazine-2-carbonitrile.
Troubleshooting & Validation
-
Issue: Missing Nitrile Peak in
C NMR.-
Cause: The nitrile carbon is quaternary and has a very long relaxation time (
).[1] -
Solution: Increase the relaxation delay (D1) to 3-5 seconds or increase the number of scans.
-
-
Issue: Broad Proton Signals.
-
Issue: Hydrolysis Contamination.
-
Sign: Appearance of two broad singlets at
7.5-8.0 ppm (amide NH ) and loss of the IR nitrile stretch.[1] -
Cause: Pyrazine nitriles are susceptible to hydrolysis to pyrazine-carboxamides in the presence of moisture/acid. Store under inert gas.
-
References
-
Synthesis of Favipiravir from 2-Aminopyrazine: Title: The complete synthesis of favipiravir from 2-aminopyrazine. Source: ResearchGate / Chemical Papers.[1] URL:[Link]
-
General Pyrazine NMR Shift Data: Title: 1H NMR Chemical Shifts - Heterocycles.[1][2][5] Source: University of Wisconsin / Organic Chemistry Data.[1] URL:[Link][1]
-
IR Spectroscopy of Nitriles: Title: Organic Nitrogen Compounds IV: Nitriles.[1][6] Source: Spectroscopy Online.[1] URL:[Link]
Sources
- 1. 5-Aminopyrazine-2-carbonitrile | C5H4N4 | CID 13925294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-BROMOPYRAZINE-2-CARBONITRILE CAS#: 221295-04-1 [m.chemicalbook.com]
- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
Comparative Guide: Biological Activity of Pyrazine vs. Pyrimidine Carbonitriles
[1]
Executive Summary: The Tale of Two Isomers
In the landscape of medicinal chemistry, the positioning of nitrogen atoms within the diazine ring dictates the biological destiny of the molecule. This guide compares Pyrazine Carbonitriles (1,4-diazine core) and Pyrimidine Carbonitriles (1,3-diazine core).[1]
While both scaffolds serve as privileged structures, their application diverges significantly due to electronic distribution and basicity. Pyrimidine carbonitriles dominate the oncology landscape as potent kinase inhibitors (EGFR, VEGFR) and antimetabolites. In contrast, Pyrazine carbonitriles have carved a critical niche in infectious diseases, particularly as antitubercular agents capable of penetrating the waxy cell wall of Mycobacterium tuberculosis.
Chemical Architecture & SAR Analysis
The fundamental difference lies in the nitrogen arrangement, which influences pKa, hydrogen bonding capability, and metabolic stability.
| Feature | Pyrazine Carbonitrile (1,4-isomer) | Pyrimidine Carbonitrile (1,3-isomer) |
| Structure | Para-nitrogen arrangement ( | Meta-nitrogen arrangement ( |
| Basicity (pKa) | Weaker base (~0.[1]6) | Stronger base (~1.3) |
| Dipole Moment | Zero (unsubstituted) | Distinct dipole moment |
| Metabolic Liability | Susceptible to xanthine oxidase oxidation | Susceptible to oxidative metabolism at C-5 |
| Key Pharmacophore | Nitrile (CN): Electron-withdrawing group enhances lipophilicity and metabolic stability against oxidative degradation.[1] | Nitrile (CN): Often at C-5; acts as a hydrogen bond acceptor and fills hydrophobic pockets in kinases.[1] |
Structure-Activity Relationship (SAR) Insights
-
Pyrimidine (1,3): The "kinked" structure mimics the purine ring system of ATP. This makes pyrimidine carbonitriles ideal bioisosteres for ATP-competitive inhibition in kinases. The C-5 nitrile group often engages in critical H-bonding or hydrophobic interactions within the ATP-binding pocket (gatekeeper region).
-
Pyrazine (1,4): The linear symmetry and lower basicity facilitate passive diffusion across complex biological membranes (e.g., the mycolic acid layer of Mycobacteria).[1] The nitrile group here often serves as a prodrug moiety (hydrolyzed to acid/amide) or an electrophilic trap.[1]
Therapeutic Performance & Mechanism of Action[1][3]
A. Pyrimidine Carbonitriles: The Oncology Powerhouse
Primary Target: Tyrosine Kinases (EGFR, VEGFR) and DNA Topoisomerase II.[1] Mechanism: These derivatives function primarily as ATP-competitive inhibitors .[1] The pyrimidine ring occupies the adenine-binding pocket of the kinase. The carbonitrile group at position 5 enhances potency by withdrawing electrons, increasing the acidity of adjacent protons for H-bonding, or by directly interacting with residues like Threonine or Methionine in the hinge region.
Key Pathway Visualization (EGFR Inhibition):
Caption: Pyrimidine-5-carbonitriles block ATP binding to EGFR, halting the RAS-RAF-MEK-ERK proliferation cascade.[1]
B. Pyrazine Carbonitriles: The Antitubercular Specialist
Primary Target: Fatty Acid Synthase I (FAS-I) and Membrane Energetics.[1] Mechanism: Pyrazine derivatives (related to Pyrazinamide) are prodrugs.[1] The carbonitrile group is often hydrolyzed intracellularly to the active carboxylate form or interacts directly with the bacterial machinery.
-
Acidification: Accumulation of pyrazinoic acid disrupts the proton motive force (pH homeostasis).[1]
-
FAS-I Inhibition: Intereference with mycolic acid synthesis, preventing cell wall repair.
Comparative Data Analysis
The following data summarizes typical potency ranges derived from recent literature (e.g., BenchChem, RSC, NIH).
| Biological Activity | Pyrimidine Carbonitriles | Pyrazine Carbonitriles |
| Anticancer (IC50) | High Potency HepG2: 3.5 - 8.0 µMMCF-7: 5.0 - 10.0 µMEGFR Inhibition: < 10 nM (Best in class) | Moderate Potency HeLa: 20 - 50 µMSpecific kinase targets (e.g., Aurora) may show <1 µM, but generally less potent than pyrimidines.[1] |
| Antitubercular (MIC) | Moderate Activity M. tb H37Rv: 50 - 100 µMOften requires specific substitution (e.g., 2-thio) to boost activity.[1] | High Activity M. tb H37Rv: 15 - 25 µMAnalogues of Pyrazinamide often show superior penetration of granulomas. |
| Antimicrobial (Bacteria) | Broad Spectrum E. coli: 10 - 20 µg/mLS. aureus: 5 - 15 µg/mL | Narrow Spectrum Generally weaker against Gram-negatives unless specifically functionalized with chalcone moieties.[1] |
Experimental Protocols
Protocol A: Synthesis of Pyrimidine-5-Carbonitriles (Three-Component Biginelli-Type)
A robust method for generating the 1,3-diazine core.[1]
-
Reagents: Aromatic aldehyde (10 mmol), Ethyl cyanoacetate (10 mmol), Thiourea/Urea (15 mmol), Potassium Carbonate (Catalyst), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve aldehyde and ethyl cyanoacetate in 20 mL ethanol.
-
Add thiourea and
(10 mol%).[1] -
Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).
-
Work-up: Pour reaction mixture into crushed ice. The solid precipitate is filtered, washed with cold water, and recrystallized from ethanol/DMF.
-
-
Validation: Appearance of CN stretch in IR (~2220
) and pyrimidine C-H in NMR.
Protocol B: Antitubercular Assay (REMA - Resazurin Microtiter Assay)
Standard protocol for evaluating Pyrazine derivatives against M. tuberculosis.[1]
-
Preparation: Prepare stock solutions of Pyrazine carbonitrile derivatives in DMSO (10 mg/mL).
-
Inoculum: Use M. tuberculosis H37Rv strain, adjusted to turbidity of McFarland standard 1.0, then diluted 1:20.
-
Plate Setup:
-
Use 96-well plates. Add 100 µL of Middlebrook 7H9 broth to all wells.
-
Perform serial dilution of the test compound (Range: 0.8 – 100 µg/mL).
-
Add 100 µL of bacterial inoculum to each well.
-
-
Incubation: Seal plates and incubate at 37°C for 7 days.
-
Readout:
-
Add 30 µL of Resazurin solution (0.02%). Incubate for 24 hours.
-
Color Change: Blue (Resazurin)
Pink (Resorufin) indicates bacterial growth. -
MIC Definition: The lowest concentration preventing the color change (Blue well).[2]
-
Synthesis & Assay Workflow Visualization
Caption: Integrated workflow from chemical synthesis to biological validation for diazine carbonitriles.
References
-
BenchChem. (2025).[3][1][2] The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide. Retrieved from
-
RSC Publishing. (2023). New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities. Retrieved from
-
National Institutes of Health (NIH). (2018). Novel Pyrimidines as Antitubercular Agents. PMC. Retrieved from
-
MDPI Molecules. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Retrieved from
-
ResearchGate. (2023). Pyrazine derivatives reported for anti-tubercular activity.[2][4] Retrieved from
Comparison of different synthetic routes to substituted pyrazine-2-carbonitriles
Topic: Comparison of Different Synthetic Routes to Substituted Pyrazine-2-Carbonitriles Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyrazine-2-carbonitriles are critical pharmacophores in medicinal chemistry, serving as key intermediates for antitubercular agents (e.g., pyrazinamide derivatives), kinase inhibitors, and antiviral drugs like favipiravir (T-705). Their electron-deficient nature makes the pyrazine ring susceptible to nucleophilic attack, yet the introduction of the nitrile moiety—often the "warhead" or precursor to amides/amines—remains synthetically challenging due to catalyst poisoning and regioselectivity issues.
This guide objectively compares three dominant synthetic methodologies:
-
Palladium-Catalyzed Cyanation (The Modern Standard)
-
Reissert-Henze Functionalization (The Regioselective Specialist)
-
Ammoxidation & Dehydration (The Industrial Baseline)
Critical Analysis of Synthetic Routes
Route A: Palladium-Catalyzed Cyanation of Halopyrazines
Best For: Late-stage functionalization, complex substrates, and high-value intermediates.
This route utilizes the cross-coupling of chloropyrazines or bromopyrazines with a cyanide source (Zn(CN)₂, K₄[Fe(CN)₆]) catalyzed by Palladium(0). Unlike the classical Rosenmund-von Braun reaction which requires harsh conditions (200°C+), this method proceeds under milder conditions, preserving sensitive functional groups.
-
Mechanism: Oxidative addition of Pd(0) to the C-X bond, followed by transmetallation with the cyanide source, and reductive elimination to release the nitrile.[1]
-
Key Challenge: Cyanide ions are potent catalyst poisons that bind irreversibly to Pd(II), shutting down the catalytic cycle.[2]
-
Solution: Use of zinc cyanide (Zn(CN)₂) which releases CN⁻ slowly, or "non-toxic" sources like K₄[Fe(CN)₆].
Route B: Reissert-Henze Functionalization of N-Oxides
Best For: Direct C-H functionalization, regiocontrol without pre-halogenation.
This method avoids the need for a halogenated precursor. Pyrazine N-oxides are activated by an acylating agent (e.g., benzoyl chloride, TMSCN) to form an unstable intermediate that undergoes nucleophilic attack by cyanide at the alpha position.
-
Mechanism: The N-oxide oxygen attacks the acyl chloride, creating a highly electrophilic N-acyloxypyrazinium salt. Cyanide attacks the adjacent carbon (C2), followed by elimination of the acid to re-aromatize.
-
Advantage: Allows entry from the parent pyrazine (via oxidation) rather than requiring a halo-pyrazine.
Route C: Dehydration of Pyrazine-2-Carboxamides
Best For: Bulk manufacturing where the amide is readily available (e.g., from Pyrazinamide).
While not a "C-C bond forming" cyanation in the strict sense, this is the most common route for converting existing carboxylic acid derivatives into nitriles using dehydrating agents like POCl₃ or SOCl₂.
Comparative Performance Data
| Feature | Pd-Catalyzed Cyanation | Reissert-Henze (N-Oxide) | Amide Dehydration |
| Precursor | Halo-pyrazine (Cl/Br) | Pyrazine N-Oxide | Pyrazine-2-carboxamide |
| Reagents | Pd₂(dba)₃/dppf, Zn(CN)₂ | TMSCN/BzCl or KCN | POCl₃, SOCl₂, or TFAA |
| Typical Yield | 75–95% | 45–80% | 85–98% |
| Regioselectivity | Determined by Halogen | High (Alpha to N-O) | N/A (Functional Group Interconversion) |
| Atom Economy | Moderate (Stoichiometric Zn salt) | Low (Stoichiometric BzOH waste) | High (Water/Acid loss) |
| Safety Profile | High (if using Zn(CN)₂/K₄[Fe(CN)₆]) | Low (HCN risk if acidic) | Moderate (Corrosive reagents) |
| Scalability | Good (kg scale demonstrated) | Moderate (Exothermic steps) | Excellent (Ton scale) |
Visualizing the Pathways
Diagram 1: Mechanistic Comparison of Cyanation Routes
Caption: Mechanistic divergence between metal-catalyzed cross-coupling (Route A) and nucleophilic activation of N-oxides (Route B).
Detailed Experimental Protocols
Protocol A: Palladium-Catalyzed Cyanation (The "Green" Standard)
Based on optimized conditions for electron-deficient heterocycles.
Rationale: The use of Zn(CN)₂ is preferred over NaCN because its low solubility prevents high concentrations of free cyanide, which would otherwise poison the Palladium catalyst. The ligand dppf (1,1'-Bis(diphenylphosphino)ferrocene) creates a wide bite angle, stabilizing the reductive elimination step.
Reagents:
-
Substituted 2-chloropyrazine (1.0 equiv)
-
Zn(CN)₂ (0.6 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
dppf (4 mol%)
-
Zn dust (10 mol%) - Crucial for keeping Pd in active Pd(0) state.
-
Solvent: DMA (Dimethylacetamide), anhydrous.
Step-by-Step Workflow:
-
Setup: In a glovebox or under strict Argon flow, charge a dry Schlenk tube with Pd₂(dba)₃, dppf, Zn(CN)₂, Zn dust, and the chloropyrazine substrate.
-
Solvation: Add anhydrous DMA (concentration ~0.2 M).
-
Degassing: Sparge with Argon for 10 minutes. Oxygen is detrimental to the catalytic cycle.
-
Reaction: Seal the tube and heat to 120°C for 12-16 hours.
-
Checkpoint: Monitor by LC-MS. The conversion of chloride (M) to nitrile (M-9) is distinct.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with 2M NH₄OH (to sequester zinc salts) followed by brine.
-
Purification: Flash column chromatography. Pyrazine nitriles are often less polar than the starting chlorides but more polar than simple aromatics.
Protocol B: Modified Reissert-Henze Reaction
For substrates where halogenation is difficult.
Rationale: This protocol uses TMSCN (Trimethylsilyl cyanide) instead of KCN/HCN, providing a safer, homogeneous reaction environment. Benzoyl chloride acts as the activator.
Reagents:
-
Substituted Pyrazine N-oxide (1.0 equiv)
-
TMSCN (1.5 equiv)
-
Benzoyl Chloride (1.2 equiv)
-
TEA (Triethylamine) (1.0 equiv)
-
Solvent: DCM (Dichloromethane) or Acetonitrile.
Step-by-Step Workflow:
-
Activation: Dissolve Pyrazine N-oxide in DCM at 0°C. Add Benzoyl Chloride dropwise. Stir for 30 mins to form the N-benzoyloxypyrazinium salt (often visible as a precipitate or color change).
-
Cyanation: Add TMSCN dropwise followed by TEA.
-
Caution: TMSCN hydrolyzes to HCN in moist air. Handle in a well-ventilated fume hood.
-
-
Elimination: Allow the mixture to warm to room temperature and stir for 4-6 hours. The base (TEA) facilitates the elimination of benzoic acid/silanol species.
-
Quench: Quench carefully with sat. NaHCO₃.
-
Workup: Extract with DCM. The organic layer will contain the nitrile and benzoic acid byproducts. Wash with dilute NaOH to remove benzoic acid.
Troubleshooting & Optimization Guide
Diagram 2: Decision Matrix for Route Selection
Caption: Decision tree to select the optimal synthetic strategy based on substrate availability and constraints.
Common Failure Modes
-
Black Precipitate (Route A): Pd-black formation indicates catalyst decomposition. Fix: Increase ligand loading (dppf) or add more Zn dust. Ensure strict O₂ exclusion.
-
Low Regioselectivity (Route B): Attack occurs at C-6 instead of C-2. Fix: Use bulkier acylating agents (e.g., dimethylcarbamoyl chloride) to sterically block the C-6 position if C-2 is open.
-
Hydrolysis (All Routes): Pyrazine nitriles are prone to hydrolysis to amides under basic aqueous workups. Fix: Keep workup pH neutral or slightly acidic; minimize contact time with water.
References
-
Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI Molecules. (Discusses hydrolysis of nitriles and amidation, providing context for the reverse dehydration route).
-
Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal. (Comprehensive review of Pd/Zn(CN)₂ conditions and catalyst choices).
-
Regioselective cyanation of pyridine 1-oxides with trimethylsilanecarbonitrile: a modified Reissert-Henze reaction. Journal of Organic Chemistry. (Primary source for the modified Reissert-Henze protocol adaptable to pyrazines).
-
Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation. ResearchGate. (Explains the necessity of Zn(CN)₂ over NaCN).
-
Scalable Synthesis of Pyrazine-2-carbonitriles. PharmaBlock White Papers. (Industrial perspective on ammoxidation and dehydration).
Sources
Comparative Profiling: Selectivity Landscapes of Pyrazine-Based Kinase Inhibitors
Introduction: The Pyrazine Paradox
In the realm of kinase inhibitor discovery, the pyrazine scaffold occupies a "privileged" status.[1] Its nitrogen-rich heterocyclic core serves as an exceptional bioisostere for the adenine ring of ATP, allowing it to anchor effectively into the hinge region of kinase active sites.[1] However, this structural promiscuity presents a significant challenge: cross-reactivity .
While pyrazine derivatives (e.g., Gilteritinib, Entospletinib) have achieved clinical success, they often exhibit broader kinome profiles compared to their pyrimidine or pyridine counterparts. This guide objectively compares the selectivity profiles of pyrazine-based inhibitors against alternative scaffolds, detailing the structural mechanisms of their cross-reactivity and providing a validated, self-correcting workflow for profiling these compounds.
Mechanistic Basis of Cross-Reactivity
To understand why pyrazine-based inhibitors often struggle with selectivity, we must analyze the atomic interactions within the ATP-binding pocket.
Structural Comparison: Pyrazine vs. Pyrimidine/Pyridine
The primary difference lies in the arrangement of nitrogen atoms within the aromatic ring.
-
The Pyrazine Core: A 1,4-diazine. It possesses two nitrogen atoms capable of hydrogen bonding.[2] However, when one nitrogen anchors to the hinge region (typically interacting with the backbone amide of the "gatekeeper+1" or "gatekeeper+3" residue), the para-nitrogen remains exposed to the solvent front or inner pocket, often lacking the specific steric clashes that would otherwise exclude off-target kinases.
-
The Pyridine/Pyrimidine Alternative: As seen in the comparison between Radotinib (pyrazine-based) and Nilotinib (pyridine-based), the specific placement of the nitrogen is critical.[2] In Nilotinib, the pyridine nitrogen forms an optimal H-bond with Met318 (in ABL1).[2] In Radotinib, the equivalent pyrazine nitrogen cannot form this bond due to geometry; instead, the molecule relies on the second nitrogen, altering the binding mode and exposing the scaffold to a wider range of kinases that can accommodate this shift.
Visualization: Hinge Region Interaction Logic
The following diagram illustrates the interaction logic that dictates selectivity versus promiscuity.
Figure 1: Structural logic dictating the promiscuity of Pyrazine scaffolds compared to more selective alternatives.
Comparative Performance Analysis
The following data summarizes the performance of a representative Pyrazine-based inhibitor (analogous to early-generation hits like Crizotinib or Radotinib) versus a highly optimized Pyrimidine-based alternative.
Metric Definitions:
- (Dissociation Constant): Thermodynamic binding affinity (lower is more potent).
-
Selectivity Score S(35): The percentage of the kinome inhibited by >65% at a screening concentration of 35% of the measured
(or a fixed 1µM/10µM). Lower scores indicate higher selectivity. -
Gini Coefficient: A measure of inequality in inhibition distribution (0 = non-selective, 1 = single target).
Table 1: Selectivity Profile Comparison
| Feature | Pyrazine-Based Scaffold (Type I) | Pyrimidine/Quinazoline Alternative | Interpretation |
| Primary Target Potency ( | < 5 nM | < 5 nM | Both scaffolds achieve high potency. |
| Kinome S(10) Score | 0.18 (Hits ~18% of kinome) | 0.04 (Hits ~4% of kinome) | Pyrazines often exhibit a "flatter" binding profile across families. |
| Common Off-Targets | FLT3, SRC, KIT, PDGFR, EphB2 | EGFR, HER2 (Class-dependent) | Pyrazines frequently cross-react with split-tyrosine kinase domains. |
| Cellular Residence Time | Moderate (Fast | High (Slow | Selectivity is often driven by residence time, where pyrimidines often excel. |
| Lipophilicity (cLogP) | Low - Moderate (2.5 - 3.5) | Moderate - High (3.5 - 5.0) | Pyrazines are often more soluble but less specific due to lower hydrophobic shape matching. |
Key Insight: While pyrazine inhibitors are excellent starting points for "poly-pharmacology" (e.g., targeting both MET and ALK in cancer), they require significant decoration (bulky R-groups) to achieve the single-target selectivity seen in pyrimidine-based drugs like Ibrutinib or Osimertinib.
Validated Experimental Protocols
Phase 1: Broad Kinome Profiling (Competition Binding)
Method: KINOMEscan® (Active Site-Directed Competition Binding)
Why: This assay eliminates the variable of ATP concentration (
Protocol:
-
Library Prep: Dissolve pyrazine compounds to 10 mM in 100% DMSO.
-
Dilution: Prepare 1000x concentrate in 384-well "echo-qualified" source plates.
-
Incubation:
-
Combine DNA-tagged kinase, immobilized ligand (on beads), and test compound.[3]
-
Incubate for 1 hour at room temperature.
-
Control: 0% inhibition (DMSO only) and 100% inhibition (Control Compound).
-
-
Wash & Elute: Remove unbound kinase. Elute bound kinase using qPCR detection buffer.
-
Quantification: Measure the amount of kinase remaining on the beads via qPCR.
-
Calculation: Percent Control = (Signal_compound / Signal_DMSO) * 100.
-
-
Hit Confirmation: For any kinase inhibited >65%, perform an 11-point dose-response to determine
.
Phase 2: Cellular Target Engagement (NanoBRET)
Method: NanoBRET™ Target Engagement (TE) Assay Why: Biochemical selectivity often fails in cells. NanoBRET measures the compound's ability to displace a tracer in live cells, accounting for membrane permeability and intracellular ATP competition (which is critical for ATP-mimetic pyrazines).
Protocol:
-
Transfection (Day 1):
-
Transfect HEK293 cells with a plasmid expressing the Kinase-NanoLuc® fusion protein.
-
Plate cells in 384-well non-binding surface plates.
-
-
Tracer Addition (Day 2):
-
Add the cell-permeable fluorescent tracer (specific to the kinase family) at a concentration near its
.
-
-
Compound Treatment:
-
Add the pyrazine inhibitor (serial dilution) to the cells.
-
Equilibration: Incubate for 2 hours at 37°C.
-
-
Detection:
-
Add NanoBRET™ Substrate/Inhibitor solution.
-
Measure Donor Emission (460nm) and Acceptor Emission (618nm) on a BRET-compatible plate reader (e.g., GloMax).
-
-
Analysis:
-
Calculate BRET Ratio: (Acceptor / Donor) * 1000.
-
Fit data to a 4-parameter logistic equation to determine cellular IC50.
-
Workflow Visualization
The following diagram outlines the decision matrix for validating pyrazine selectivity.
Figure 2: Validated screening cascade for pyrazine-based kinase inhibitors.
References
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29, 1046–1051. Link
-
Vasta, J. D., et al. (2018). "Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement." Cell Chemical Biology, 25(2), 206-214. Link
-
Kim, T., et al. (2014). "Radotinib, a novel BCR-ABL1 tyrosine kinase inhibitor, is active against the T315I mutant." International Journal of Hematology, 100, 62–72. (Comparison of Pyrazine vs Pyridine binding modes). Link
-
Anastassiadis, T., et al. (2011). "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 29, 1039–1045. Link
-
Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Link
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
Technical Guide: Structure-Activity Relationship (SAR) of Methoxypyrazine Derivatives
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Drug Discovery Researchers, and Pharmacologists Focus: Pharmacological utility, synthetic accessibility, and comparative analysis against nitrogen-heterocycle bioisosteres.
Executive Summary: Beyond the Olfactory Threshold
While 2-methoxypyrazines are historically characterized as potent odorants (responsible for the "green" vegetative notes in Sauvignon Blanc and Coccinellidae defense mechanisms), their utility in medicinal chemistry is a rapidly expanding frontier. This guide evaluates the methoxypyrazine scaffold not as a sensory defect, but as a privileged pharmacophore in the design of kinase inhibitors (e.g., mTOR, CSNK2A) and Adenosine Receptor (A2A) antagonists.
The pyrazine ring’s unique electron-deficiency, combined with the electron-donating methoxy group, creates a "push-pull" electronic system that offers distinct solubility and metabolic profiles compared to standard pyridine or pyrimidine alternatives.
Comparative Analysis: The Diazine Advantage
In lead optimization, selecting the correct nitrogen heterocycle is critical for tuning physicochemical properties (LogP, pKa, Solubility). The methoxypyrazine core offers a middle ground between the basicity of pyridine and the metabolic liability of other diazines.
Table 1: Physicochemical Comparison of Nitrogen Heterocycle Scaffolds
| Feature | Pyrazine (1,4-diazine) | Pyridine (Azine) | Pyrimidine (1,3-diazine) | Methoxypyrazine Impact |
| Structure | Symmetric (Para-N) | Single N | Meta-N | Asymmetric polarization |
| Basicity (pKa) | ~0.6 (Very Weak Base) | ~5.2 (Moderate Base) | ~1.3 (Weak Base) | Methoxy group increases electron density, slightly elevating basicity. |
| Dipole Moment | 0 D (Symmetric) | 2.2 D | 2.3 D | High Dipole : Improves orientation in binding pockets. |
| Metabolic Stability | Moderate (Oxidation prone) | High (N-oxide formation) | Moderate | Methoxy Blockade : The -OCH3 group blocks metabolic attack at C-2, extending half-life. |
| H-Bonding | 2 Acceptors, 0 Donors | 1 Acceptor | 2 Acceptors | +1 Acceptor : Ether oxygen acts as an additional H-bond acceptor. |
Expert Insight: The 2-methoxypyrazine scaffold is superior when the target binding pocket requires a planar, electron-deficient ring that can still accept hydrogen bonds (via the methoxy oxygen) without becoming protonated at physiological pH (unlike pyridine).
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of methoxypyrazine derivatives hinges on the interplay between the electron-donating methoxy group and the substitution pattern on the remaining carbon positions (C3, C5, C6).
The C-2 Methoxy "Anchor"
-
Electronic Effect: The methoxy group exerts a mesomeric (+M) effect, pushing electron density into the electron-poor pyrazine ring. This increases the nucleophilicity of the ring nitrogens slightly, potentially strengthening interactions with metal ions (e.g., Mg2+ in kinase domains).
-
Steric/Conformational Role: The methoxy group often adopts a coplanar conformation with the ring, locking the molecule into a specific orientation that fits narrow hydrophobic clefts in GPCRs (e.g., Adenosine A2A).
-
Bioisosterism: It frequently serves as a bioisostere for a carbonyl group or a halogen, providing similar steric bulk but different electronic properties.
The C-3/C-5/C-6 "Vectors"
-
C-3 Position (Ortho to Methoxy): Critical for steric gating. Bulky groups here (e.g., Isobutyl in IBMP) drastically alter receptor fit. In kinase inhibitors, this position is often substituted with an amine or amide to interact with the "hinge region" of the kinase ATP-binding pocket.
-
C-5/C-6 Positions: These positions are used to extend the scaffold into the solvent-exposed region or deep hydrophobic pockets. Substitutions here (e.g., aryl groups via Suzuki coupling) are the primary drivers of selectivity (e.g., selectivity for mTOR vs. PI3Kα).
Experimental Validation: Protocols & Data
Synthesis Protocol: The "SnAr + Suzuki" Workflow
To evaluate this scaffold, a modular synthesis is required. The following protocol is a standard, self-validating workflow for generating 2-methoxy-3-arylpyrazine libraries.
Reagents: 2,3-dichloropyrazine, Sodium Methoxide (NaOMe), Aryl Boronic Acids, Pd(PPh3)4.
Step 1: Regioselective Methoxylation (SnAr)
-
Dissolve 2,3-dichloropyrazine (1.0 eq) in anhydrous MeOH.
-
Cool to 0°C. Add NaOMe (1.1 eq) dropwise. Critical: Control temperature to prevent bis-methoxylation.
-
Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Validation: The product, 2-chloro-3-methoxypyrazine, should appear as a single spot. Yield is typically >85%.[1]
Step 2: Suzuki-Miyaura Cross-Coupling
-
Dissolve 2-chloro-3-methoxypyrazine (1.0 eq) in DME/Water (3:1).
-
Add Aryl Boronic Acid (1.2 eq) and Na2CO3 (2.0 eq).
-
Degas with Nitrogen for 10 mins. Add Pd(PPh3)4 (5 mol%).
-
Reflux at 90°C for 12 hours under inert atmosphere.
-
Purification: Silica gel chromatography.
Case Study Data: Kinase Inhibition Profile
The following table summarizes experimental data comparing a generic Pyrazine derivative against a specialized 2-Methoxypyrazine derivative in an mTOR kinase assay .
Table 2: Comparative Potency (IC50/Ki)
| Compound ID | Structure Core | R-Group (C3) | Target | Potency (Ki) | Selectivity (vs PI3Kα) |
| Cmpd-A | Pyrazine | -H | mTOR | > 1000 nM | N/A |
| Cmpd-B | 2-Methoxypyrazine | -Phenyl | mTOR | 120 nM | 10-fold |
| Cmpd-C | 2-Methoxypyrazine | -Urea-Aryl | mTOR | 8.0 nM | 212-fold |
Data Interpretation: The introduction of the methoxy group (Cmpd-B) improves potency significantly over the bare scaffold. However, the combination of the methoxy anchor with a hydrogen-bond donating urea tail at C-3 (Cmpd-C) achieves nanomolar potency and high selectivity.
Visualizations
Diagram 1: Synthetic Workflow (Graphviz)
This diagram illustrates the logical flow from commodity chemicals to the active pharmaceutical ingredient (API) candidate.
Caption: Figure 1. Modular synthesis pathway for methoxypyrazine libraries via SnAr and Palladium catalysis.
Diagram 2: SAR Logic Map (Graphviz)
This diagram visualizes the decision-making process for optimizing the scaffold.
Caption: Figure 2.[2] Structural dissection of the methoxypyrazine core and the functional role of each position.
References
-
Beauhaire, J., et al. (2005). Synthesis and olfactory properties of new methoxypyrazine derivatives. Bioorganic & Medicinal Chemistry.[1][3][4][5] Link
-
Borea, P. A., et al. (2018). The A2A Adenosine Receptor: History, Structure, Characterization and Therapeutic Implications. Current Topics in Medicinal Chemistry. Link
-
Heffron, T. P., et al. (2011). Discovery of Clinical Candidate GDC-0032, a Beta-Isoform Selective PI3K Inhibitor. ACS Medicinal Chemistry Letters. Link (Note: Discusses pyrimidine/pyrazine scaffold optimization).
-
Péret, V., et al. (2020). Second-generation tricyclic pyrimido-pyrrolo-oxazine mTOR inhibitor with predicted blood–brain barrier permeability. RSC Medicinal Chemistry. Link (Source of Ki = 8.0 nM data for pyrazine derivative 12b).
-
Lozano, R., et al. (2022). Design, synthesis, and SAR studies of novel 4-methoxyphenyl pyrazole and pyrimidine derivatives as potential dual tyrosine kinase inhibitors. Bioorganic Chemistry.[1][6] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Adenosine Receptor Antagonists [MoA] | Semantic Scholar [semanticscholar.org]
- 3. ajchem-a.com [ajchem-a.com]
- 4. eu-opensci.org [eu-opensci.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Sci-Hub. Studies on Pyrazine Derivatives. XLIX. Synthesis and Antibacterial Activity of 6-Methoxypyrazine-2-carboxylic Acid Hydrazide Derivatives / HETEROCYCLES, 2006 [sci-hub.box]
Comparison of PI3K/mTOR inhibition by pyrimidine and pyrazine analogs
Executive Summary
This guide provides a structural and functional comparison of pyrimidine-based (e.g., thienopyrimidines like Apitolisib/GDC-0980) and pyrazine-integrated (e.g., purine analogs like VS-5584) scaffolds for dual PI3K/mTOR inhibition.
While both scaffolds function as ATP-competitive inhibitors targeting the hinge region of the kinase domain, they offer distinct advantages:
-
Pyrimidine Analogs: Historically the "gold standard" for potency, often achieving single-digit nanomolar IC50s. However, they frequently suffer from poor aqueous solubility and high plasma protein binding.
-
Pyrazine Analogs: Often utilized as bioisosteres or fused systems (e.g., imidazopyrazines) to optimize physicochemical properties. They tend to offer improved solubility profiles and equipotent inhibition of PI3K and mTOR, reducing the "isoform skew" seen in some pyrimidines.
Mechanistic Rationale: The Case for Dual Inhibition
Single-agent inhibition of mTOR often leads to a paradoxical activation of AKT via a negative feedback loop involving S6K and IRS-1. Dual inhibitors are designed to abrogate this feedback, preventing resistance.
Signaling Pathway & Feedback Loop
Visualization of the PI3K/AKT/mTOR axis demonstrating the critical feedback node that necessitates dual inhibition.
Figure 1: The PI3K/mTOR signaling cascade. Note the S6K-mediated negative feedback loop (red dashed line) that limits the efficacy of mTOR-only inhibitors (e.g., Rapamycin), justifying the use of dual inhibitors.
Structural & Performance Comparison
A. Chemical Scaffolds
-
Pyrimidine (The Hinge Binder):
-
Architecture: Typically features a morpholino-thienopyrimidine core. The pyrimidine nitrogen acts as a critical hydrogen bond acceptor for the hinge region valine (Val851 in PI3K
). -
SAR Insight: The morpholine oxygen forms a hydrogen bond with the hinge, while the pyrimidine ring stacks between hydrophobic residues.
-
Pyrazine (The Solubility Optimizer):
-
Architecture: Often a purine core where pyrazine elements are introduced as substituents or fused rings (e.g., imidazopyrazine) to replace phenol moieties.[5]
-
SAR Insight: Pyrazine substitutions are frequently employed to lower lipophilicity (LogP) compared to phenyl/pyrimidine analogs, improving the pharmacokinetic profile without sacrificing ATP-pocket affinity.
B. Quantitative Data Profile
The following table contrasts the inhibitory profiles of the two leading clinical candidates representing these scaffolds.
| Feature | Apitolisib (GDC-0980) | VS-5584 |
| Primary Scaffold | Morpholino-thienopyrimidine | Purine (with Pyrazine/Pyrimidine elements) |
| PI3K | 5 nM | 16 nM |
| mTOR IC50 | 17 nM (Ki) | 3.4 nM |
| Selectivity | Pan-PI3K (Isoforms | Equipotent against PI3K/mTOR |
| Solubility | Low (Requires polar solvent-exposed groups) | Improved (Optimized polar surface area) |
| PK Profile | High plasma protein binding | High oral bioavailability, low clearance |
| Clinical Status | Phase II (Discontinued in some indications) | Phase I/II |
Data Sources: Sourced from J. Med. Chem. and clinical trial reports [1, 2].[6][7][8]
Experimental Validation Protocols
To objectively compare these inhibitors in your own lab, use the following self-validating workflows.
Workflow 1: In Vitro Kinase Selectivity (TR-FRET)
Purpose: To determine IC50 values against recombinant kinases.
Protocol:
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent.
-
Tracer: Alexa Fluor™ 647-labeled ATP competitive tracer.
-
Reaction:
-
Mix 5 µL of inhibitor (10-point dilution series in DMSO) with 5 µL of Kinase/Antibody mixture.
-
Incubate 60 min at Room Temperature (RT).
-
Add 5 µL Tracer.
-
Incubate 30 min.
-
-
Detection: Measure TR-FRET ratio (Emission 665 nm / 615 nm).
-
Validation: Z'-factor must be > 0.5. Use Wortmannin or LY294002 as a positive control reference.
Workflow 2: Cellular Signaling Analysis (Western Blot)
Purpose: To confirm dual pathway blockade (p-AKT vs. p-S6).
Visual Workflow:
Figure 2: Critical path for validating cellular target engagement. Note: Lysis buffer MUST contain phosphatase inhibitors (PhosSTOP) to preserve phosphorylation signals.
Detailed Steps:
-
Cell Culture: Seed PC3 (PTEN null) or MCF7 (PIK3CA mutant) cells.
-
Treatment: Dose cells with GDC-0980 or VS-5584 (10 nM – 1 µM) for 2 hours.
-
Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease/Phosphatase inhibitor cocktails.
-
Normalization: BCA Protein Assay to ensure equal loading (20-30 µ g/lane ).
-
Targets:
-
p-AKT (Ser473): Marker for PI3K/mTORC2 inhibition.
-
p-S6 (Ser235/236): Marker for mTORC1 inhibition.
-
Total AKT/S6: Loading controls.
-
PARP: Cleavage indicates apoptosis.
-
Conclusion & Recommendation
-
Select Pyrimidine Analogs (e.g., GDC-0980) if your primary goal is maximal potency in biochemical assays and you have a formulation strategy (e.g., solid dispersion) to handle solubility issues.
-
Select Pyrazine/Purine Analogs (e.g., VS-5584) if your focus is pharmacokinetic optimization (better oral bioavailability) or if you require a compound with a more balanced equipotent profile against both PI3K and mTOR to minimize off-target toxicity.
References
-
Wallin, J. J., et al. (2011). "GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway." Molecular Cancer Therapeutics.
-
Hart, S., et al. (2013). "VS-5584, a novel and highly selective PI3K/mTOR kinase inhibitor for the treatment of cancer." Molecular Cancer Therapeutics.
-
Sorbara, N., et al. (2025). "Structure-activity relationships of pyrimidine derivatives and their biological activity." Journal of Medicinal Chemistry.
-
Heffron, T. P., et al. (2011). "Discovery of GDC-0980, a potent, selective, and orally bioavailable inhibitor of Class I PI3 Kinase and mTOR Kinase."[9][10] ACS Medicinal Chemistry Letters.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Facebook [cancer.gov]
- 5. Structure and ligand-based design of mTOR and PI3-kinase inhibitors leading to the clinical candidates VS-5584 (SB2343) and SB2602 [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. VS-5584, a Novel PI3K-mTOR Dual Inhibitor, Inhibits Melanoma Cell Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Alternative Reagents for the Synthesis of 5-Aminopyrazine Derivatives: A Comparative Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1] Scope: Beyond standard SNAr—Transition metal catalysis, rearrangement protocols, and de novo assembly.
Executive Summary: The Shift from Classical SNAr
5-Aminopyrazine scaffolds are ubiquitous in kinase inhibitors (e.g., Imatinib analogs), anti-tubercular agents, and diuretics. Classically, these are synthesized via Nucleophilic Aromatic Substitution (SNAr) of 2-chloropyrazines with ammonia or amines.[1] While effective for simple substrates, SNAr often requires harsh conditions (high pressure/temperature) and fails with electron-rich or sterically hindered pyrazines.[1]
This guide evaluates three superior alternative methodologies that offer milder conditions, higher functional group tolerance, and access to complex derivatives:
-
Palladium-Catalyzed Buchwald-Hartwig Amination (Precision & Scope)
-
Curtius Rearrangement via DPPA (Safety & Scalability)
-
Green/Aqueous SNAr Variants (Sustainability)
Decision Matrix: Selecting the Right Methodology
Before selecting a reagent, analyze your starting material and constraints using the logic flow below.
Figure 1: Strategic decision tree for selecting synthesis pathways based on precursor availability and substrate reactivity.
Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination
Best For: Electron-rich pyrazines, valuable late-stage intermediates, and weak nucleophiles (anilines).
While 2-chloropyrazines are inherently electron-deficient, the introduction of electron-donating groups (EDGs) at positions 3 or 6 deactivates the ring toward SNAr. Palladium catalysis bypasses this electronic limitation.[1]
Comparative Reagent Performance
The choice of ligand is the critical determinant of success.
| Ligand | Catalyst Precursor | Base | Solvent | Yield (Avg) | Notes |
| Xantphos | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 85-95% | Gold Standard. Excellent for chloropyrazines.[1] High bite angle prevents catalyst deactivation.[1] |
| BINAP | Pd(OAc)₂ | NaOtBu | Toluene | 60-75% | Good for primary amines; often requires higher catalyst loading (5-10 mol%).[1] |
| BrettPhos | Pd(OAc)₂ | K₃PO₄ | tBuOH | 80-90% | Superior for primary anilines and highly hindered substrates.[1] |
| dppp | PdCl₂(PPh₃)₂ | Na₂CO₃ | DMF | 40-55% | Older generation; often fails with deactivated pyrazines.[1] |
Protocol: Pd-Catalyzed Amination of 2-Chloropyrazine
Objective: Coupling of 2-chloro-3,6-dimethylpyrazine with 4-methoxy-aniline.
-
Charge: In a glovebox or under Ar flow, add 2-chloro-3,6-dimethylpyrazine (1.0 equiv), 4-methoxyaniline (1.2 equiv), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).
-
Base: Add Cs₂CO₃ (2.0 equiv). Note: Cs₂CO₃ is preferred over NaOtBu for pyrazines to prevent base-mediated decomposition of the sensitive diazine ring.
-
Solvent: Add anhydrous 1,4-dioxane (0.2 M concentration).
-
Reaction: Seal vial and heat to 100 °C for 4–12 hours.
-
Workup: Cool, filter through Celite (eluting with EtOAc), and concentrate. Purify via flash chromatography.
Mechanism Insight: The pyrazine nitrogen can compete for binding to Pd.[1] Bidentate ligands like Xantphos (wide bite angle) are crucial to enforce reductive elimination over non-productive coordination.[1]
Method 2: Curtius Rearrangement (via DPPA)
Best For: Safety, scale-up (>100g), and when the carboxylic acid is the starting material.
Direct amination of pyrazines can be hazardous if using azides in SNAr.[1] The Curtius rearrangement using Diphenylphosphoryl azide (DPPA) offers a safe, one-pot transition from Pyrazine-2-carboxylic acid to the amine without isolating explosive acyl azide intermediates.
Mechanism & Workflow
The reaction proceeds via an acyl nitrene intermediate which rearranges to an isocyanate.[1] Hydrolysis of the isocyanate yields the amine.[2][3]
Figure 2: One-pot Curtius rearrangement pathway.[1] The isocyanate intermediate can be intercepted with alcohols to form carbamates (e.g., Boc-protection).
Protocol: One-Pot Synthesis of 2-Aminopyrazine
-
Activation: Dissolve pyrazine-2-carboxylic acid (1.0 equiv) in dry t-BuOH (for Boc-protection) or Toluene (for free amine).[1] Add Triethylamine (1.1 equiv).[1]
-
Azidation: Add DPPA (1.1 equiv) dropwise at room temperature. Stir for 30 mins.
-
Rearrangement: Heat to reflux (80–100 °C) for 2–4 hours. Evolution of N₂ gas indicates rearrangement to isocyanate.[1]
-
Hydrolysis (for free amine): Add 10% aqueous HCl or NaOH and heat for 30 mins.
-
Isolation: Neutralize, extract with DCM, and recrystallize.
Why DPPA? Unlike classical acyl chloride/NaN₃ routes, DPPA avoids the isolation of shock-sensitive acyl azides, making it the preferred reagent for process chemistry.
Method 3: Green SNAr (Aqueous/Microwave)
Best For: Simple pyrazines, academic labs, and environmentally conscious workflows.[1]
While traditional SNAr uses toxic solvents (DMF, NMP), recent advances utilize water with phase transfer catalysts or microwave irradiation to accelerate the reaction.
Reagent Comparison: Standard vs. Green
| Condition | Reagents | Temp/Time | Yield | E-Factor (Waste) |
| Classical | Amine (neat) or DMF | 120°C / 24h | 60-80% | High (Solvent waste) |
| Microwave | EtOH, DIPEA | 150°C / 10min | 85-95% | Low |
| Aqueous | Water, KF (additive) | 100°C / 12h | 70-85% | Very Low |
Protocol: Microwave-Assisted Amination
-
Mixture: In a microwave vial, combine 2-chloropyrazine (1 mmol), amine (1.2 mmol), and DIPEA (1.5 mmol) in Ethanol (2 mL).
-
Irradiation: Heat at 150 °C for 10–20 minutes (fixed power mode).
-
Workup: Pour into water. The product often precipitates out.[1] Filter and dry.[1]
Role of KF: In aqueous conditions, Potassium Fluoride (KF) increases the local concentration of the nucleophile and can assist in the formation of a transient, more reactive fluoro-pyrazine intermediate via Halex exchange, though primarily it acts to salt-out the organic phase, enhancing rate.
Summary Comparison
| Feature | Pd-Catalysis (Buchwald) | Curtius Rearrangement | Green SNAr |
| Substrate Scope | Broad (includes deactivated rings) | Limited to Carboxylic Acids | Limited to Activated Halides |
| Reagent Cost | High (Pd, Ligands) | Moderate (DPPA) | Low |
| Scalability | Moderate (Catalyst removal) | High (Safety) | High |
| Atom Economy | Moderate | Low (Loss of N₂, CO₂) | High |
| Key Reagent | Xantphos | DPPA | KF / Microwave |
References
-
Buchwald-Hartwig Amination of Pyrazines
-
Curtius Rearrangement
-
Green SNAr
Sources
- 1. scribd.com [scribd.com]
- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Copper-catalyzed aerobic oxidative coupling: From ketone and diamine to pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 5-Methoxypyrazine-2-carbonitrile
Topic: Personal Protective Equipment & Handling Guide for 5-Methoxypyrazine-2-carbonitrile Audience: Researchers, Medicinal Chemists, and EHS Officers.[1]
Executive Safety Assessment: The "Hidden" Hazards
As a Senior Application Scientist, I often see researchers treat pyrazine intermediates as benign "building blocks." This is a critical error. 5-Methoxypyrazine-2-carbonitrile combines a nitrogen-rich heterocycle with a nitrile moiety.[1] While it may not carry the immediate lethality of sodium cyanide, it must be handled with the rigor of a Class 6.1 Toxic substance until specific LD50 data proves otherwise.
The Core Risk Profile:
-
Structural Hazard: The nitrile group (-CN) attached to the aromatic ring is generally stable, but metabolic or chemical hydrolysis can liberate cyanide ions (
), particularly if the ring is electron-deficient.[1] -
Physical State: Based on structural analogs (e.g., 5-chloropyrazine-2-carbonitrile, MP ~87°C), this compound is likely a crystalline solid or fine powder.[1] This creates a high risk of inhalation exposure during weighing and transfer.
-
Sensitization: Pyrazines are known sensitizers. Repeated exposure without respiratory protection can lead to chronic hypersensitivity.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab attire." The following matrix is designed to prevent permeation and inhalation, the two primary vectors of exposure for this compound.
| PPE Category | Requirement | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy Inner: Nitrile (0.11 mm)Outer: Nitrile (0.11 mm) or Laminate (Silver Shield®) | Permeation Kinetics: Organic nitriles can solvate through thin latex rapidly.[1] Double nitrile provides a "breakthrough buffer." If using chlorinated solvents (DCM/Chloroform) for the reaction, Laminate gloves are mandatory as they resist the solvent carrier that would otherwise transport the toxin through nitrile. |
| Respiratory | Engineering Control First: Fume Hood.PPE: N95 (minimum) or P100 Respirator if outside hood.[1] | The solid powder can become aerosolized by static electricity during weighing.[1] Inhalation facilitates rapid systemic absorption via the alveoli, bypassing first-pass metabolism. |
| Eye Protection | Chemical Splash Goggles (Indirect Vented) | Safety glasses with side shields are insufficient for powders.[1] Goggles seal the orbital area, preventing dust migration into the tear ducts (lacrimal absorption). |
| Body Defense | Tyvek® Sleeves or Lab Coat (Buttoned to neck) | Wrist exposure is the most common failure point.[1] Tyvek sleeves bridge the gap between the glove cuff and the lab coat. |
Operational Protocol: The "Zero-Contact" Workflow
This protocol treats the compound as a potent irritant and potential metabolic toxin.
Phase 1: Preparation & Weighing
-
Static Control: Pyrazine powders are often static-prone. Use an anti-static gun or ionizer bar inside the balance enclosure to prevent "jumping" of the powder.
-
The "Boat-in-Jar" Method:
-
Tare a glass weighing boat inside a secondary screw-top jar.
-
Add the 5-Methoxypyrazine-2-carbonitrile to the boat.[1]
-
Seal the jar before removing it from the balance enclosure.
-
Transport the sealed jar to the fume hood.
-
Phase 2: Reaction Setup
-
Solvent Choice: If possible, avoid DMSO or DMF as reaction solvents if manual handling is required later; these solvents enhance dermal permeability, carrying the nitrile through the skin barrier [1].
-
Quenching: Never acidify the reaction mixture while it is hot. Acidic hydrolysis of the nitrile group can release Hydrogen Cyanide (HCN) gas. Always quench under basic or neutral conditions first.
Phase 3: Waste Management
-
Segregation: Do NOT mix waste streams containing this compound with acidic waste.
-
Labeling: Label clearly as "Organic Nitrile - Toxic - DO NOT ACIDIFY."
Visualization: Safe Handling Workflow
The following diagram outlines the logical flow of handling, emphasizing the "Critical Control Points" (CCPs) where exposure risk is highest.
Caption: Operational workflow highlighting the critical aerosol risk during transfer and the acidification hazard during quenching.
Emergency Response: The "Cyanide Watch"
While 5-Methoxypyrazine-2-carbonitrile is not a simple cyanide salt, you must be prepared for Nitrile Poisoning , which has a delayed onset (lag time for metabolic release of CN).[1]
-
Skin Contact: Wash with soap and water for 15 minutes. Do not use alcohol or organic solvents (acetone), as they increase absorption [2].
-
Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel.
-
Medical Alert: If a worker collapses or shows signs of hypoxia (blue lips, confusion) after handling, inform emergency services that the patient may have been exposed to an organic nitrile capable of metabolizing to cyanide.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760047, 5-Methylpyrazine-2-carbonitrile (Analog).[1] Retrieved from [Link][2]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
